1,4-bUtanedithiol-d8
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C4H10S2 |
|---|---|
Molekulargewicht |
130.3 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-dithiol |
InChI |
InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 |
InChI-Schlüssel |
SMTOKHQOVJRXLK-SVYQBANQSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S)C([2H])([2H])S |
Kanonische SMILES |
C(CCS)CS |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Butanedithiol-d8
This technical guide provides a comprehensive overview of 1,4-butanedithiol-d8, a deuterated isotopologue of 1,4-butanedithiol (B72698). This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds.
Chemical Properties and Data
This compound is the deuterium-labeled version of 1,4-butanedithiol, where eight hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution is particularly useful in analytical chemistry, especially in mass spectrometry-based applications.
Table 1: General and Physical Properties of 1,4-Butanedithiol and its Deuterated Analog
| Property | 1,4-Butanedithiol | This compound (Predicted) |
| Molecular Formula | C₄H₁₀S₂ | C₄H₂D₈S₂ |
| Molecular Weight | 122.25 g/mol [1] | 130.30 g/mol |
| Appearance | Colorless liquid[1] | Colorless liquid |
| Odor | Malodorous[1] | Malodorous |
| Boiling Point | 195.5 °C[1] | Similar to non-deuterated form |
| Melting Point | -53.9 °C[1] | Similar to non-deuterated form |
| Density | ~1.042 g/mL | Slightly higher than non-deuterated form |
| Solubility | Highly soluble in organic solvents[1] | Highly soluble in organic solvents |
| CAS Number | 1191-08-8[1] | Not available |
Synthesis
Proposed Experimental Protocol:
Step 1: Tosylation of 1,4-Butanediol-d8
-
Dissolve 1,4-butanediol-d8 in a suitable aprotic solvent such as dichloromethane (B109758) or toluene.
-
Cool the solution in an ice bath.
-
Add two equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Slowly add two equivalents of a base, such as pyridine (B92270) or triethylamine, to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-bis(tosyloxy)butane-d8.
Step 2: Thiolation of 1,4-bis(tosyloxy)butane-d8
-
Dissolve the crude 1,4-bis(tosyloxy)butane-d8 in a polar aprotic solvent like dimethylformamide (DMF).
-
Add an excess of a thiolating agent, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
-
Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain this compound.
Note: This is a proposed synthetic pathway and would require optimization of reaction conditions, purification, and characterization of the final product.
Spectral Data
Predictive spectral data for this compound can be inferred from the known spectra of its non-deuterated counterpart.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z for C₄H₂D₈S₂ | Notes |
| [M]⁺ | 130 | Molecular ion |
| [M-SH]⁺ | 97 | Loss of a thiol radical |
| [M-S₂H]⁺ | 65 | Loss of a disulfide radical |
Table 3: Predicted ¹H and ²H NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Assignment |
| ¹H | ~1.3-1.4 ppm | t | -SH |
| ²H | ~1.7-1.8 ppm | m | -CD₂-CD₂- |
| ²H | ~2.5-2.6 ppm | m | -CD₂-SH |
Note: The ¹H NMR spectrum is expected to show a signal for the thiol protons, while the ²H (Deuterium) NMR would show signals for the deuterated carbon positions.
Applications in Research and Development
Deuterated compounds like this compound are valuable tools in various scientific disciplines.
-
Internal Standard for Mass Spectrometry: Due to its increased mass, this compound is an ideal internal standard for the quantification of 1,4-butanedithiol in complex biological or environmental samples using isotope dilution mass spectrometry.
-
Mechanistic Studies: The kinetic isotope effect can be studied using deuterated compounds to elucidate reaction mechanisms. The substitution of hydrogen with deuterium can alter the rate of reactions involving C-H bond cleavage, providing insight into the rate-determining steps.
-
Metabolic Profiling: In drug metabolism studies, deuterated compounds can be used to trace the metabolic fate of molecules in vivo.
Visualizations
Proposed Synthesis Workflow
References
1,4-butanedithiol-d8 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-butanedithiol-d8, a deuterated analog of 1,4-butanedithiol (B72698). Due to the limited availability of experimental data for the deuterated form, this guide presents the known properties of 1,4-butanedithiol and outlines a proposed synthesis for the d8 variant. This document is intended to serve as a valuable resource for those in chemical synthesis, pharmaceutical development, and analytical sciences.
Core Chemical Properties
| Property | Value (1,4-Butanedithiol) | Value (this compound) | Reference |
| Molecular Formula | C₄H₁₀S₂ | C₄H₂D₈S₂ | [1][2] |
| Molecular Weight | 122.25 g/mol | 130.30 g/mol (calculated) | [1] |
| CAS Number | 1191-08-8 | Not assigned | [1] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid (expected) | [1] |
| Density | 1.042 g/mL at 25 °C | Not available | [3][4] |
| Boiling Point | 195.5 °C | Not available | [2] |
| Melting Point | -53.9 °C | Not available | [2] |
| Refractive Index | n20/D 1.529 | Not available | [3] |
| Solubility | Highly soluble in organic solvents | Highly soluble in organic solvents (expected) | [2] |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from commercially available tetrahydrofuran-d8. The first step is the synthesis of the intermediate, 1,4-dibromobutane-d8 (B120142), followed by its conversion to the final product.
Step 1: Synthesis of 1,4-Dibromobutane-d8 [5][6]
This protocol is adapted from the synthesis of the non-deuterated analog and has been reported for the deuterated compound.[5][6]
-
Materials and Reagents:
-
Freshly distilled tetrahydrofuran-d8
-
Sodium bromide
-
Concentrated sulfuric acid
-
Water
-
10% Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, combine freshly distilled tetrahydrofuran-d8, sodium bromide, and water.
-
Slowly add concentrated sulfuric acid while stirring, maintaining the temperature below 50°C.
-
Once the addition is complete, heat the mixture to 95-100°C with continuous stirring for 2.5-3 hours.
-
Isolate the product via steam distillation.
-
Wash the distillate with a 10% sodium bicarbonate solution, followed by water until neutral.
-
Dry the organic layer with anhydrous calcium chloride.
-
Perform a final distillation to obtain pure 1,4-dibromobutane-d8.
-
Step 2: Synthesis of this compound
This proposed method is based on a common and well-established procedure for the synthesis of thiols from alkyl halides.
-
Materials and Reagents:
-
1,4-Dibromobutane-d8 (from Step 1)
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Diethyl ether
-
-
Procedure:
-
Dissolve 1,4-dibromobutane-d8 and thiourea in ethanol and reflux the mixture.
-
After cooling, add a solution of sodium hydroxide and reflux again to hydrolyze the intermediate thiouronium salt.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation.
-
Visualized Experimental Workflow
Caption: Proposed two-step synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Butanedithiol - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Preparation of 1,4-Dibromobutane - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 1,4-ブタンジチオール ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Deuterated 1,4-Butanedithiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and potential synthesis of deuterated 1,4-butanedithiol (B72698). Given the limited direct experimental data on its deuterated forms, this document leverages data from the non-deuterated parent compound, 1,4-butanedithiol, and outlines logical approaches to its isotopic labeling.
Chemical Structure and Properties
1,4-Butanedithiol is an organosulfur compound with two thiol (-SH) functional groups at either end of a four-carbon chain.[1][2] Deuteration involves the substitution of one or more hydrogen atoms with its heavier isotope, deuterium (B1214612) (D). The most common deuterated forms would be either partially deuterated, for instance at the functional thiol groups (1,4-butanedithiol-d2), or fully deuterated, where all hydrogen atoms are replaced (1,4-butanedithiol-d10).
The chemical structure of the non-deuterated and two possible deuterated isotopologues are depicted below.
Quantitative Data
The following table summarizes the key physicochemical properties of non-deuterated 1,4-butanedithiol. The molecular weight would increase with deuteration.
| Property | Value |
| Molecular Formula | C₄H₁₀S₂[1][3] |
| Molecular Weight | 122.25 g/mol |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 195.5 °C[1] |
| Melting Point | -53.9 °C[1] |
| Density | 1.042 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.529[4] |
| CAS Number | 1191-08-8[3][4] |
Experimental Protocols: Synthesis of Deuterated 1,4-Butanedithiol
Proposed Synthesis of 1,4-Butanedithiol-d8
This protocol outlines a hypothetical synthesis of this compound, starting from commercially available 1,4-dibromobutane-d8 (B120142).
Materials:
-
1,4-dibromobutane-d8
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Thiouronium Salt Formation: A solution of 1,4-dibromobutane-d8 in ethanol is reacted with two equivalents of thiourea under reflux. This reaction forms the corresponding bis-thiouronium salt.
-
Hydrolysis: The resulting salt is then hydrolyzed by heating with an aqueous solution of sodium hydroxide. This step cleaves the thiouronium salt to yield the dithiolate.
-
Acidification: The reaction mixture is cooled and then acidified with hydrochloric acid to protonate the dithiolate, forming the neutral this compound.
-
Extraction and Purification: The product is extracted from the aqueous solution using diethyl ether. The organic layer is then washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation.
The following diagram illustrates the proposed synthetic workflow.
Applications in Research and Drug Development
Deuterated compounds are valuable tools in various scientific disciplines. In drug development, isotopic labeling can be used to:
-
Trace Metabolic Pathways: By replacing hydrogen with deuterium, the metabolic fate of a drug candidate can be followed using techniques like mass spectrometry.
-
Alter Metabolic Profiles: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially improving the pharmacokinetic profile of a drug.
-
Enhance Analytical Sensitivity: Deuterated internal standards are widely used in quantitative mass spectrometry-based assays to improve accuracy and precision.
The logical relationship for the utility of deuterated compounds in research is depicted below.
References
An In-depth Technical Guide to the Physical Properties of 1,4-Butanedithiol-d8
This technical guide provides a comprehensive overview of the core physical properties of 1,4-butanedithiol-d8, a deuterated isotopologue of 1,4-butanedithiol. The information is tailored for researchers, scientists, and professionals in drug development and materials science who utilize deuterated compounds for mechanistic studies, as tracers, or to modify metabolic profiles. While specific experimental data for the d8 isotopologue is scarce, this guide extrapolates key physical characteristics from its non-deuterated counterpart, 1,4-butanedithiol, and provides general experimental protocols for their determination.
Core Physical Properties
Deuterium (B1214612) labeling is a powerful tool in scientific research. This compound is the deuterium-labeled version of 1,4-butanedithiol.[1] The substitution of hydrogen with deuterium primarily affects properties dependent on atomic mass, such as molecular weight and, to a lesser extent, vibrational frequencies in spectroscopy. Other bulk physical properties like boiling point, melting point, and density are generally expected to show minor variations from the non-deuterated form.
Data Presentation: Physical Properties of 1,4-Butanedithiol
The following table summarizes the key physical properties of the non-deuterated 1,4-butanedithiol. These values serve as a close approximation for this compound.
| Property | Value |
| Molecular Formula | C₄H₂D₈S₂ |
| Calculated Molecular Weight | 130.30 g/mol |
| Appearance | Colorless to light yellow liquid[2][3] |
| Odor | Malodorous, Stench[2][3][4] |
| Density | 1.042 g/mL at 25 °C[2][5][6][7] |
| Boiling Point | 195.5 °C (383.9 °F; 468.6 K)[4]; 105-106 °C at 30-40 hPa[2][5][6][7] |
| Melting Point | -53.9 °C (-65.0 °F; 219.2 K)[2][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2][7] |
| Refractive Index | n20/D 1.529[5][6][7] |
| Solubility | Highly soluble in organic solvents[4] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid can be determined using several methods, including the distillation method and the siwoloboff method for small quantities.
Distillation Method:
-
A sample of the compound is placed in a distillation flask.
-
The flask is heated, and the vapor passes into a condenser.
-
The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For pressure-sensitive compounds, vacuum distillation is employed.
Determination of Melting Point
For compounds that are solid at room temperature or can be frozen, the melting point is a sharp indicator of purity.
Capillary Method:
-
A small amount of the solidified compound is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The temperature is slowly increased, and the range from which the compound starts to melt until it becomes completely liquid is recorded.
Determination of Density
The density of a liquid can be accurately measured using a pycnometer.
Pycnometer Method:
-
The empty pycnometer is weighed.
-
It is then filled with the liquid, and the excess is removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is determined using a refractometer, which measures the extent to which light is bent when it passes through the substance.
Refractometer Operation:
-
A few drops of the liquid are placed on the prism of the refractometer.
-
The prism is closed, and the user looks through the eyepiece.
-
The boundary line between the light and dark regions is adjusted to the crosshairs.
-
The refractive index is read from the scale.
Logical Workflow Visualization
1,4-Butanedithiol and its deuterated analogue are known to form self-assembled monolayers (SAMs) on gold surfaces, a process of significant interest in nanotechnology and surface chemistry. The following diagram illustrates the logical workflow of this process.
This guide provides foundational knowledge on the physical properties of this compound. For precise quantitative data, experimental determination remains the most reliable approach. The provided protocols and diagrams serve as a starting point for researchers and scientists working with this and similar deuterated compounds.
References
Technical Guide to the Isotopic Purity of 1,4-Butanedithiol-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 1,4-butanedithiol-d8, a deuterated analog of 1,4-butanedithiol. This document outlines the synthesis, purification, and analytical methods used to determine the isotopic enrichment of this compound, which is valuable as an internal standard in mass spectrometry-based quantitative analyses and in mechanistic studies.
Introduction
This compound is a specialized chemical reagent where eight hydrogen atoms on the butane (B89635) backbone have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for the quantification of its non-labeled counterpart in complex biological matrices. The efficacy of such a standard is fundamentally dependent on its isotopic purity. This guide details the necessary experimental procedures to synthesize and verify the isotopic enrichment of this compound.
Synthesis and Purification
The synthesis of this compound can be adapted from the established synthesis of the non-deuterated compound, which typically involves the reaction of a 1,4-dihalobutane with a sulfur nucleophile. To introduce the deuterium labels, a deuterated starting material is required.
A plausible synthetic route starts with the commercially available 1,4-butanediol-d8. This starting material can be converted to a dihalo derivative, such as 1,4-dibromobutane-d8, which is then reacted with a thiolating agent like thiourea (B124793) followed by hydrolysis to yield the final product.
Illustrative Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Quantitative Data on Isotopic Purity
While a specific certificate of analysis for this compound is not publicly available, data for the closely related and commercially available 1,4-butanediol-d8 provides a strong benchmark for expected isotopic purity. The primary analytical techniques for determining isotopic purity are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Representative Isotopic Purity Data for Deuterated Butane Derivatives
| Compound | Supplier Example | Stated Isotopic Purity (atom % D) | Analytical Technique(s) | Reference |
| 1,4-Butanediol-d8 | Sigma-Aldrich | 98 | MS, NMR | |
| 1,4- |
1,4-butanedithiol-d8 CAS number lookup
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on 1,4-butanedithiol (B72698) (CAS: 1191-08-8) . An extensive search for the specific CAS number for 1,4-butanedithiol-d8 did not yield a publicly registered number, suggesting it may be a custom-synthesized or less common isotopic variant. The data and protocols presented herein pertain to the non-deuterated compound.
Introduction
1,4-Butanedithiol is a versatile organosulfur compound with two thiol functional groups. Its chemical properties make it a valuable reagent in various scientific and industrial applications, including organic synthesis, polymer chemistry, and nanotechnology. This guide provides a summary of its key quantitative data, experimental protocols for its use, and visual representations of relevant workflows.
Quantitative Data
The following tables summarize the key physical and chemical properties of 1,4-butanedithiol.
| Identifier | Value |
| CAS Number | 1191-08-8 |
| Molecular Formula | C4H10S2 |
| Molecular Weight | 122.25 g/mol |
| Synonyms | 1,4-Dimercaptobutane, Tetramethylene dimercaptan |
| Physical Property | Value |
| Appearance | Colorless to light yellow liquid |
| Odor | Strong, sulfurous |
| Boiling Point | 105-106 °C at 30 mmHg |
| Density | 1.042 g/mL at 25 °C |
| Refractive Index | 1.529 at 20 °C |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
| Melting Point | -53.9 °C |
Experimental Protocols
Detailed methodologies for key experiments involving 1,4-butanedithiol are outlined below.
Synthesis of 1,3-Dithiepane
This protocol describes the alkylation of 1,4-butanedithiol to form a seven-membered heterocyclic compound, 1,3-dithiepane.
Materials:
-
1,4-Butanedithiol
-
A suitable geminal dihalide (e.g., dibromomethane)
-
A non-nucleophilic base (e.g., potassium carbonate)
-
An appropriate aprotic solvent (e.g., dimethylformamide - DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Purification apparatus (e.g., for distillation or chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanedithiol and the geminal dihalide in the aprotic solvent.
-
Add the non-nucleophilic base to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1,3-dithiepane.
Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
This protocol details the formation of a self-assembled monolayer of 1,4-butanedithiol on a gold substrate, a common technique in nanotechnology and surface science.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a gold layer)
-
1,4-Butanedithiol
-
Absolute ethanol (B145695)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )
-
Deionized water
-
Clean glassware
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for a few minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Monolayer Formation:
-
Prepare a dilute solution of 1,4-butanedithiol in absolute ethanol (typically in the millimolar concentration range).
-
Immerse the clean, dry gold substrate in the 1,4-butanedithiol solution.
-
Allow the self-assembly process to occur for a sufficient amount of time (this can range from minutes to several hours, depending on the desired monolayer quality).
-
Remove the substrate from the solution.
-
-
Rinsing and Drying:
-
Rinse the substrate with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
The gold surface is now functionalized with a self-assembled monolayer of 1,4-butanedithiol.
-
Visualizations
The following diagrams illustrate key processes involving 1,4-butanedithiol.
Caption: Synthesis of 1,3-Dithiepane from 1,4-Butanedithiol.
Caption: Workflow for SAM Formation on a Gold Surface.
References
The Definitive Guide to 1,4-Butanedithiol-d8: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-butanedithiol-d8, a deuterated analog of 1,4-butanedithiol (B72698). It details the compound's molecular weight and physicochemical properties and explores its critical role as an internal standard in quantitative mass spectrometry-based bioanalysis. This document also offers detailed experimental protocols for its application and discusses the principles of its use in analytical chemistry.
Core Compound Properties
This compound is a stable isotope-labeled version of 1,4-butanedithiol, where eight hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a mass shift that allows for its differentiation from the non-deuterated form in mass spectrometry, making it an invaluable tool in analytical research, particularly in pharmacokinetic and metabolic studies.
| Property | Value | Reference |
| Chemical Formula | C4H2D8S2 | N/A |
| Molecular Weight | 130.30 g/mol | N/A |
| CAS Number | Not available | N/A |
| Isotopic Purity | Typically ≥98% | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Strong, unpleasant | [2] |
For comparison, the properties of the non-deuterated 1,4-butanedithiol are provided below.
| Property | Value | Reference |
| Chemical Formula | C4H10S2 | [1][2] |
| Molecular Weight | 122.25 g/mol | [1] |
| CAS Number | 1191-08-8 | [1][2] |
| Boiling Point | 195.5 °C | [3] |
| Melting Point | -53.9 °C | [3] |
Applications in Drug Development and Research
The primary application of this compound is as an internal standard in quantitative analysis using isotope dilution mass spectrometry (IDMS).[2][4] Its chemical and physical properties are nearly identical to the endogenous or therapeutic analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[4][5] This co-elution and similar behavior are crucial for compensating for various sources of error, including matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer.[6]
The use of deuterated internal standards is considered the gold standard in bioanalysis for its ability to provide accurate and precise quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates.[4][7]
Experimental Protocols
General Protocol for Quantitative Analysis using this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of a target analyte in a biological sample using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Preparation of Stock Solutions:
-
Analyte Primary Stock Solution (1 mg/mL): Accurately weigh the reference standard of the analyte and dissolve it in a suitable solvent (e.g., methanol).
-
Internal Standard Primary Stock Solution (1 mg/mL): Accurately weigh this compound and dissolve it in the same solvent as the analyte.
-
Working Solutions: Prepare a series of working solutions for the calibration curve and quality control (QC) samples by performing serial dilutions of the analyte primary stock solution. Prepare a working solution of the internal standard at a concentration that provides an optimal response in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add a precise volume of the internal standard working solution to each sample, calibrator, and QC sample.
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol, often containing an acid or base to improve precipitation) to the sample.
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared samples onto an appropriate HPLC or UHPLC column to separate the analyte and internal standard from other matrix components. The mobile phase composition and gradient will need to be optimized for the specific analyte.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard (this compound) are monitored.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
NMR Spectroscopy
Deuterated compounds like this compound are also valuable in Nuclear Magnetic Resonance (NMR) spectroscopy. While deuterated solvents are commonly used to avoid solvent interference in ¹H NMR spectra, the analysis of deuterated compounds themselves can be performed using ²H (Deuterium) NMR.[3] This technique can be used to confirm the position and extent of deuterium labeling within the molecule.[3]
Visualizing Workflows and Concepts
The following diagrams illustrate key workflows and principles related to the use of this compound.
References
The Principle of Using Deuterated Internal Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and bioanalysis, the pursuit of accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for its sensitivity and selectivity. However, the inherent complexity of biological matrices introduces significant variability, primarily from matrix effects such as ion suppression or enhancement. To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte, is a widely accepted best practice.[1] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data supporting the use of deuterated internal standards.
Core Principle: Isotope Dilution Mass Spectrometry
The foundational principle behind the use of a deuterated internal standard is isotope dilution mass spectrometry (IDMS).[2] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H).[3] This subtle modification results in a compound that is chemically and physically almost identical to the analyte but has a slightly higher mass, allowing it to be distinguished by a mass spectrometer.[4][5]
By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[3] Any variability encountered during the analytical workflow—including extraction efficiency, sample loss, injection volume inconsistencies, and ionization efficiency in the mass spectrometer's source—will affect both the analyte and the deuterated standard to the same degree.[2][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to a significant improvement in the accuracy and precision of the quantitative results.[7]
Advantages of Deuterated Internal Standards
The primary advantage of using a deuterated internal standard is its ability to compensate for variations throughout the analytical process.[4] Key benefits include:
-
Enhanced Quantitative Accuracy: Deuterated analogs co-elute with the analyte, minimizing signal distortion caused by matrix effects.[8]
-
Improved Reproducibility: Consistent ionization efficiency across multiple analytical runs is achieved.[8]
-
Correction for Matrix Effects: Deuterium labeling minimizes signal suppression or enhancement from interfering compounds in the sample matrix.[8]
-
Regulatory Acceptance: The use of deuterated internal standards is recognized and recommended by regulatory agencies such as the FDA and EMA for bioanalytical method validation.[1]
Data Presentation: Quantitative Comparison
Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to non-deuterated (structural analog) internal standards. The following tables summarize the improvements in accuracy and precision.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | 8.6 | < 0.0005 (significantly different from 100%) |
| Deuterated (SIL) | 100.3 | 7.6 | 0.5 (not significantly different from 100%) |
Table 1: Assay Performance for the Depsipeptide Kahalalide F. This table is adapted from a study on Kahalalide F quantification, highlighting the significantly better precision and accuracy achieved with a deuterated internal standard.[9][10]
| Internal Standard Type | Concentration (µg/L) | Inter-Patient Imprecision (% CV) |
| Structural Analog (DMR) | 5.0 | 9.7 |
| 10.0 | 7.6 | |
| 20.0 | 8.5 | |
| Deuterated (SIR-d3) | 5.0 | 5.7 |
| 10.0 | 2.7 | |
| 20.0 | 3.4 |
Table 2: Inter-Patient Assay Imprecision for Sirolimus Quantification. This table is adapted from a study evaluating sirolimus quantification, showing consistently lower imprecision with a deuterated standard across different patient samples.[9]
| Analyte | Deuterated IS (% Accuracy) | Non-Deuterated IS (% Accuracy) |
| Myclobutanil | 98.7 | 75.4 |
| Bifenazate | 102.3 | 135.8 |
| Paclobutrazol | 95.6 | 68.2 |
Table 3: Accuracy Comparison in Pesticide and Mycotoxin Analysis in Cannabis Matrices. This table is adapted from a study comparing internal standards for pesticide and mycotoxin analysis.[11][12]
Experimental Protocols
The successful implementation of deuterated internal standards requires meticulous and validated protocols. Below are representative methodologies for a typical bioanalytical workflow.
Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is a critical first step for quantitative analysis.[7]
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the analyte and the deuterated internal standard and dissolve them in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions.[13]
-
Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solution to create a series of working solutions for the calibration curve and quality control (QC) samples.[13]
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration. This solution will be added to all calibration standards, QC samples, and unknown samples.[13]
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for removing the majority of proteins from biological samples like plasma or serum.[14]
-
Sample Aliquoting: Pipette a specific volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.[14]
-
Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the deuterated internal standard working solution to the sample.[14]
-
Vortexing: Briefly vortex the sample to ensure homogeneity.[14]
-
Protein Precipitation: Add a larger volume of a cold precipitating solvent (e.g., 300 µL of acetonitrile).[7]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[14]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[14]
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS mobile phase to concentrate the analyte and exchange the solvent.[14]
LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) is commonly used.[13]
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[13]
-
Gradient: An optimized gradient elution is necessary to achieve good separation of the analyte from matrix components.[13]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[13]
-
MRM Transitions: The precursor to product ion transitions for both the analyte and the deuterated internal standard should be optimized.[13]
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for the analyte and the deuterated internal standard for each injection.[13]
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.[13]
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations and perform a linear regression to generate a calibration curve.[13]
-
Quantification of Unknowns: Determine the concentration of the analyte in unknown and QC samples by interpolating their response ratios from the calibration curve.[13]
Mandatory Visualizations
A typical experimental workflow for bioanalysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Guide to 1,4-Butanedithiol-d8: Certificate of Analysis and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical certification and quality control methodologies for 1,4-butanedithiol-d8. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the typical specifications and the experimental protocols used to verify the identity, purity, and isotopic enrichment of this deuterated compound.
Certificate of Analysis: Representative Data
A Certificate of Analysis (CoA) for a high-purity deuterated compound like this compound provides critical quantitative data on its chemical and isotopic purity, along with its physical properties. Below is a table summarizing representative data that would be found on a typical CoA for this material.
| Parameter | Specification | Method |
| Identity | Conforms to Structure | ¹H NMR, ²H NMR, MS |
| Chemical Purity | ≥ 97.0% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Isotopic Purity | ≥ 98.0 atom % D | Mass Spectrometry (MS) or ²H NMR |
| Appearance | Colorless Liquid | Visual Inspection |
| Residual Solvents | ≤ 0.5% | ¹H NMR or Headspace GC |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
Experimental Protocols
The quality control of deuterated compounds requires specific analytical techniques to confirm not only the chemical structure and purity but also the level and location of isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation and confirmation of deuterated compounds.
-
¹H NMR (Proton NMR): This experiment is used to determine the molecular structure and to confirm the absence or significant reduction of proton signals at the deuterated positions. For this compound, the proton spectrum would show a marked decrease in the intensity of the signals corresponding to the butane (B89635) backbone protons compared to the non-deuterated standard. The presence of any significant proton signals in these regions could indicate incomplete deuteration.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium (B1214612) nuclei, confirming the presence and location of deuterium atoms in the molecule. The ²H NMR spectrum of this compound should display signals corresponding to the deuterium atoms on the butane chain, providing definitive evidence of successful deuteration.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and isotopic enrichment of the deuterated compound.
-
Methodology: A sample of this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak for this compound will be shifted to a higher mass compared to its non-deuterated counterpart due to the replacement of eight hydrogen atoms (mass ~1) with eight deuterium atoms (mass ~2). This mass shift provides a clear indication of deuteration. The isotopic purity is determined by analyzing the distribution of isotopic peaks in the mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds, making it ideal for assessing the chemical purity of 1,4-butanedithiol.
-
Methodology: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This method allows for the quantification of the main this compound peak relative to any impurities, thereby determining the chemical purity.
Quality Control Workflow
The following diagram illustrates a typical quality control workflow for the certification of this compound, from synthesis to final product release.
Caption: Quality Control Workflow for this compound.
theoretical applications of deuterated thiols
An In-depth Technical Guide to the Theoretical Applications of Deuterated Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic substitution of hydrogen with its stable, heavy isotope, deuterium (B1214612), represents a subtle but powerful tool in the chemical and biomedical sciences. This modification, known as deuteration, can profoundly alter a molecule's physicochemical properties without changing its fundamental chemical reactivity. When applied to organosulfur compounds containing a thiol (-SH) functional group, deuteration (to form a -SD group) unlocks a range of theoretical and practical applications. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) and sulfur-deuterium (S-D) bond compared to their hydrogen counterparts. This seemingly minor change gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where reactions involving the cleavage of these deuterated bonds proceed at a slower rate.[1][2] This guide explores the core , providing technical insights for professionals in research and drug development.
Enhancing Drug Stability and Pharmacokinetics: The "Deuterium Switch"
One of the most significant applications of deuteration in drug development is the enhancement of metabolic stability. Many pharmaceuticals, including those containing thiol moieties, are metabolized by cytochrome P450 (CYP) enzymes in the liver.[2] Often, the rate-limiting step of this metabolic process involves the cleavage of a C-H bond.[3]
By replacing a hydrogen atom at one of these metabolic "soft spots" with deuterium, the stronger C-D bond slows down the rate of enzymatic breakdown.[2][3] This application of the KIE can lead to a superior pharmacokinetic (PK) profile.[4]
Theoretical Advantages for Thiol-Containing Drugs:
-
Increased Half-Life and Exposure : Slower metabolism means the drug remains in the systemic circulation for longer, potentially increasing its half-life and total drug exposure (Area Under the Curve or AUC).[3] This can lead to a more consistent therapeutic effect.
-
Reduced Dosing Frequency : A longer half-life may allow for less frequent dosing, which can significantly improve patient compliance and quality of life.[3]
-
Lower Required Doses : Enhanced stability can sometimes mean that a lower dose is needed to achieve the desired therapeutic concentration, reducing the overall drug burden on the patient.
-
Minimized Toxic Metabolites : By slowing metabolism at a specific site, deuteration can reduce the formation of undesirable or reactive metabolites, thereby improving a drug's safety profile.[3]
Data Presentation: Pharmacokinetic Impact of Deuteration
| Parameter | Methadone (Non-Deuterated) | d₉-Methadone (Deuterated) | Fold Change |
| AUC₀₋₈h (ng·h/mL) | 284 ± 94 | 1620 ± 540 | ~5.7x Increase |
| Cₘₐₓ (ng/mL) | 110 ± 30 | 480 ± 110 | ~4.4x Increase |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | ~5.2x Decrease |
| Data derived from intravenous administration in male CD-1 mice.[5] |
The following table presents typical primary KIE values observed for deuterium substitution, quantifying the rate reduction.[6][7]
| Bond Type | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) | Relative Rate (kH/kD) at 300 K |
| C-H | ~2900 | ~4.15 | ~6.9 (Theoretical Max) |
| C-D | ~2100 | ~3.00 | 1.0 |
| These values represent a theoretical maximum where the C-H/C-D bond is completely broken in the transition state.[6][8] In practice, observed values are often lower but still significant. |
Logical Workflow: Deuteration for Metabolic Stability
The diagram below illustrates the logical workflow of how deuteration can protect a drug from rapid metabolism, leading to an improved pharmacokinetic profile.
Probing Protein Structure and Dynamics with HDX-Mass Spectrometry
Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions.[9][10] While the deuterium source is the solvent (D₂O) rather than a deuterated thiol itself, this method is crucial for studying thiol-containing proteins like cysteine proteases, redox-sensitive enzymes, and proteins where disulfide bonds are structurally critical.
The principle relies on the fact that backbone amide hydrogens exposed to the D₂O solvent will exchange for deuterium.[11] The rate of this exchange depends on solvent accessibility and hydrogen bonding. Regions of the protein involved in ligand binding, including those near active-site cysteine thiols, will be protected from the solvent and thus show a reduced rate of deuterium uptake.[12] By comparing the deuteration levels of a protein in its free versus ligand-bound state, researchers can map interaction interfaces with high precision.
Experimental Protocol: Bottom-Up HDX-MS for Protein-Ligand Interaction
This protocol provides a generalized workflow for a continuous-labeling, bottom-up HDX-MS experiment to identify a small molecule's binding site on a target protein.[9][13]
-
Protein and Ligand Preparation :
-
Prepare stock solutions of the target protein (e.g., 100 µM in aqueous buffer, pH 7.4).
-
Prepare a stock solution of the small molecule ligand at a concentration sufficient to ensure saturation upon mixing (e.g., 10-fold molar excess).
-
Prepare the D₂O labeling buffer (e.g., 20 mM Tris, 150 mM NaCl, pD 7.4). Note: pD = pH reading + 0.4.
-
Prepare the quench buffer (e.g., 0.5 M Glycine, pH 2.5, at 1°C).
-
-
Deuterium Labeling :
-
For the ligand-bound state: Mix the protein and ligand solutions and incubate briefly.
-
Initiate the exchange reaction by diluting the protein sample (free or ligand-bound) 1:20 into the D₂O labeling buffer.
-
Allow the exchange to proceed for various time points (e.g., 10s, 1m, 10m, 1h) at a controlled temperature (e.g., 25°C).
-
-
Quenching :
-
At each time point, terminate the exchange reaction by mixing the sample with an equal volume of pre-chilled quench buffer. This rapidly drops the pH to ~2.5 and the temperature to ~0°C, which slows the back-exchange rate by orders of magnitude.[11]
-
-
Online Digestion and Desalting :
-
Immediately inject the quenched sample into an automated HDX-MS system.
-
The sample flows through an immobilized pepsin column held at a low temperature (e.g., 2°C) to digest the protein into peptides.
-
The resulting peptides are captured on a trap column to be desalted.
-
-
LC-MS Analysis :
-
The desalted peptides are eluted from the trap column onto a C18 analytical column using a rapid chromatographic gradient (e.g., 5-40% acetonitrile (B52724) over 5-10 minutes).
-
The eluting peptides are ionized (typically by ESI) and analyzed by a high-resolution mass spectrometer.
-
-
Data Analysis :
-
Specialized software is used to identify the peptide sequences and calculate the centroid mass for each peptide at every time point.
-
The deuterium uptake for each peptide is calculated by comparing its mass in the deuterated state to its non-deuterated control.
-
Differential plots ("butterfly plots") are generated by subtracting the deuterium uptake of the free protein from the ligand-bound protein. Peptides showing significant protection (less deuterium uptake) are mapped onto the protein's structure to identify the binding interface.
-
Visualization: HDX-MS Experimental Workflow
The following diagram outlines the key steps in a bottom-up HDX-MS experiment.
Tracing Metabolic Pathways
Deuterated compounds, including thiols and their precursors, serve as excellent stable isotope tracers for elucidating metabolic pathways. By introducing a deuterated substrate into a biological system (cell culture or in vivo), researchers can track the deuterium label as it is incorporated into downstream metabolites. Mass spectrometry is then used to detect the mass shift in these metabolites, confirming the metabolic connection and quantifying flux through the pathway.[14]
A practical example is the use of deuterated glutathione (B108866) precursors to demonstrate the biogenesis of aromatic thiols in wine. Researchers synthesized deuterated S-glutathione conjugates and added them to grape juice during fermentation. The subsequent detection of the corresponding deuterated volatile thiols in the finished wine provided direct proof of the metabolic conversion pathway.[15][16]
Experimental Protocol: General Workflow for Metabolic Tracing
This protocol outlines the general steps for a cell culture-based metabolic tracing experiment using a deuterated precursor.
-
Cell Culture and Labeling :
-
Seed cells in multi-well plates and grow to a consistent confluency (e.g., 80%).
-
Remove the standard growth medium and wash the cells gently with PBS.
-
Introduce the labeling medium, which is identical to the standard medium except that the precursor of interest (e.g., cysteine) has been replaced with its deuterated analog (e.g., d₃-cysteine).
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer.
-
-
Metabolite Quenching and Extraction :
-
To halt all metabolic activity instantly, place the culture plate on dry ice.
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol (B129727) to each well to quench metabolism and extract intracellular metabolites.
-
Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
-
Sample Processing :
-
Centrifuge the tubes at high speed (e.g., >13,000 x g) at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
Store the dried pellets at -80°C until analysis.
-
-
LC-MS/MS Analysis and Interpretation :
-
Reconstitute the dried extracts in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to detect and quantify the mass isotopologues of downstream metabolites.
-
Process the data to correct for the natural abundance of isotopes and determine the extent of deuterium incorporation.
-
Use this information for metabolic flux analysis and to interpret the activity of the pathway under investigation.
-
Visualization: Metabolic Tracing with a Deuterated Precursor
This diagram illustrates how a deuterated thiol precursor can be used to trace a simplified metabolic pathway.
Investigating Oxidative Stress and Redox Signaling
Thiols, particularly the cysteine residues in proteins and the tripeptide glutathione (GSH), are central to maintaining cellular redox homeostasis.[17][18] They act as sensors and scavengers of reactive oxygen species (ROS). The reversible oxidation of specific, highly reactive protein thiols is a key mechanism in redox signaling, analogous to phosphorylation.[19]
Deuterated thiols provide a theoretical framework for investigating the kinetics of these crucial redox reactions. By studying the KIE of thiol oxidation (R-SD vs R-SH), researchers could quantify the contribution of S-H bond cleavage to the rate-limiting step of reactions with various oxidants. This could help elucidate the mechanisms by which specific proteins, like Keap1, act as exquisitely sensitive redox sensors.
Thiol-Based Signaling Pathway: The Keap1-Nrf2 System
The Keap1-Nrf2 pathway is a primary cellular defense against oxidative and electrophilic stress.[20] Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, targeting it for degradation. Keap1 is rich in reactive cysteine thiols that act as sensors.[19] Upon exposure to oxidative stress, these thiols are modified, causing a conformational change in Keap1 that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.[21]
References
- 1. KEAP1-NRF2 Signaling and Autophagy in Protection against Oxidative and Reductive Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Nucleotide metabolism is linked to cysteine availability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutathione as a signaling molecule: Another challenge to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 19. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Navigating Thiol Quantification: A Technical Guide to Isotopic Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise quantification of thiols—a class of organosulfur compounds critical in biological systems and pharmaceutical development—presents a significant analytical challenge due to their reactivity and volatility. Isotopic Dilution Mass Spectrometry (IDMS) stands as a gold-standard technique for achieving the accuracy and precision required in these demanding applications. This technical guide provides an in-depth exploration of the principles and practices of IDMS for thiol analysis. While this guide focuses on the core methodologies, it is important to note that a comprehensive search of scientific literature did not yield specific applications or established experimental protocols for the use of 1,4-butanedithiol-d8 as an internal standard. Therefore, this document will detail the fundamental workflow of isotopic dilution using other relevant deuterated thiol standards as illustrative examples, providing a robust framework for researchers to develop and validate their own quantitative assays.
The Core Principles of Isotopic Dilution
Isotopic dilution is an analytical technique that enables the quantification of a substance by measuring the change in the natural isotopic abundance of the analyte upon the addition of a known amount of an isotopically enriched standard of that same substance. In essence, the isotopically labeled internal standard acts as a nearly perfect control for the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1]
The key advantages of this method include:
-
High Accuracy and Precision: By using a ratio of the analyte to the internal standard, the method compensates for sample loss during preparation and variations in instrument response.[2]
-
Matrix Effect Mitigation: The internal standard and analyte behave almost identically during ionization in the mass spectrometer, minimizing the impact of complex sample matrices on quantification.
-
Enhanced Specificity: The use of mass spectrometry allows for the differentiation of the analyte from other sample components based on its mass-to-charge ratio.
The general workflow for isotopic dilution mass spectrometry is depicted below:
Experimental Protocol: A General Framework for Thiol Quantification
While a specific protocol for this compound is not available in the literature, the following methodology outlines the key steps for developing a robust IDMS assay for a generic volatile thiol using a deuterated internal standard.
2.1. Materials and Reagents
-
Analyte of interest (e.g., a specific volatile thiol)
-
Deuterated internal standard (e.g., Analyte-d8)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Reagents for sample preparation (e.g., solid-phase extraction cartridges)
-
Derivatizing agent (optional, to improve chromatographic properties and ionization efficiency)
2.2. Instrumentation
-
Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS)
-
Analytical column suitable for the separation of the analyte
2.3. Procedure
-
Preparation of Standards:
-
Prepare a stock solution of the analyte and the deuterated internal standard in a suitable solvent.
-
Create a series of calibration standards by spiking a blank matrix (e.g., buffer or control plasma) with varying concentrations of the analyte and a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of the deuterated internal standard solution.
-
Perform sample extraction to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
(Optional) If necessary, derivatize the extracted sample to improve the analyte's stability and chromatographic behavior.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Develop a chromatographic method to achieve baseline separation of the analyte from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. This typically involves selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each sample and standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Data Presentation and Interpretation
Quantitative data from IDMS experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Calibration Curve Data for a Thiol Analyte
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 305,123 | 0.050 |
| 5 | 76,543 | 301,987 | 0.253 |
| 10 | 151,876 | 303,456 | 0.500 |
| 50 | 759,876 | 302,111 | 2.515 |
| 100 | 1,523,456 | 304,567 | 5.000 |
| 500 | 7,612,345 | 303,987 | 25.042 |
Table 2: Example Quantification of a Thiol Analyte in Biological Samples
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |
| Control 1 | 5,432 | 301,234 | 0.018 | Not Detected |
| Control 2 | 6,123 | 305,678 | 0.020 | Not Detected |
| Treated 1 | 245,678 | 303,456 | 0.810 | 16.2 |
| Treated 2 | 267,890 | 301,987 | 0.887 | 17.7 |
Logical Relationships in Method Development
The development of a successful IDMS method involves a series of logical steps and considerations, from the selection of the internal standard to the validation of the assay.
Conclusion
Isotopic Dilution Mass Spectrometry provides an exceptionally powerful tool for the accurate and precise quantification of thiols in complex matrices. While the specific application of this compound as an internal standard is not currently documented in scientific literature, the principles and generalized protocols outlined in this guide offer a solid foundation for researchers to develop and validate their own IDMS-based assays for a wide range of thiol-containing compounds. By carefully selecting an appropriate deuterated internal standard and optimizing the sample preparation and instrumental parameters, scientists can achieve reliable and high-quality quantitative data essential for advancing research and development in the pharmaceutical and life sciences.
References
Methodological & Application
Application Note: Quantification of 1,4-Butanedithiol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Application Notes and Protocols for the Analysis of 1,4-Butanedithiol-d8 by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the qualitative and quantitative analysis of deuterated 1,4-butanedithiol (B72698) (1,4-butanedithiol-d8) using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for studies involving metabolic fate, pharmacokinetic profiling, and its use as an internal standard in various analytical assays.
Introduction
1,4-Butanedithiol is a sulfur-containing compound of interest in various fields, including materials science and biochemistry. The deuterated analog, this compound, serves as an excellent internal standard for quantitative analysis of its non-deuterated counterpart due to their similar chemical properties and distinct mass-to-charge ratios. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the detection and quantification of this compound. This protocol outlines the sample preparation, GC-MS parameters, and data analysis for this compound.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Methanol (B129727) (GC grade)
-
Dichloromethane (B109758) (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Derivatizing agent (optional): N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, urine, tissue homogenate). A general liquid-liquid extraction (LLE) protocol is described below.
-
Spiking: To 1 mL of the sample matrix, add a known amount of this compound working standard solution.
-
Extraction: Add 3 mL of dichloromethane to the sample, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Separation: Carefully transfer the organic layer (bottom layer) to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of methanol. The sample is now ready for GC-MS analysis.
-
(Optional) Derivatization: For improved chromatographic peak shape and thermal stability, derivatization can be performed. Add 50 µL of MTBSTFA to the reconstituted sample, cap the vial, and heat at 60°C for 30 minutes.
GC-MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrument and analytical goals.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative analysis is typically performed using Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. The characteristic ions for this compound should be determined by analyzing a standard solution in full scan mode.
Table 2: Hypothetical Quantitative Data for this compound Calibration Curve
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,912 |
| 10 | 155,678 |
| 25 | 389,123 |
| 50 | 780,456 |
| 100 | 1,562,345 |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Quality Control and System Suitability
-
Blank Analysis: A solvent blank (methanol) should be injected at the beginning of the analytical run to ensure the system is free from contamination.
-
Calibration Curve: A calibration curve should be prepared for each batch of samples to ensure linearity and accuracy. The correlation coefficient (r²) should be > 0.99.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be analyzed in duplicate within each batch to monitor the precision and accuracy of the method.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals used in this protocol.
Quantitative Analysis of Thiols Using 1,4-Butanedithiol-d8 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of the low molecular weight dithiol, 1,4-butanedithiol (B72698), in biological matrices using a stable isotope-labeled internal standard (SIL-IS), 1,4-butanedithiol-d8, coupled with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, matrix effects, and instrument response.[1][2]
Due to the high reactivity and potential for oxidation of thiol groups, a derivatization step is crucial for accurate and reproducible quantification.[3] This protocol employs a maleimide-based derivatizing agent, N-ethylmaleimide (NEM), which reacts specifically with thiol groups to form stable thioether bonds, thereby preventing disulfide formation and improving chromatographic performance.[3]
Principle of the Method
The quantitative analysis of 1,4-butanedithiol involves three key steps:
-
Sample Preparation and Internal Standard Spiking: A known concentration of the deuterated internal standard, this compound, is added to the biological sample (e.g., plasma, cell lysate). This ensures that the analyte and the internal standard are subjected to the same experimental conditions.
-
Derivatization: Both the endogenous 1,4-butanedithiol and the this compound internal standard are reacted with N-ethylmaleimide (NEM). This reaction, a Michael addition, targets the sulfhydryl groups, resulting in the formation of stable, less polar derivatives suitable for reverse-phase chromatography.
-
LC-MS/MS Analysis: The derivatized sample is injected into an LC-MS/MS system. The analyte and internal standard derivatives are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocols
Materials and Reagents
-
1,4-Butanedithiol (Analyte)
-
This compound (Internal Standard)
-
N-Ethylmaleimide (NEM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (for total thiol analysis)
-
Ammonium (B1175870) Bicarbonate
-
Formic Acid
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Biological Matrix (e.g., human plasma, cell culture media)
Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,4-butanedithiol and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
NEM Derivatization Reagent (100 mM): Dissolve 125.13 mg of NEM in 10 mL of acetonitrile. Prepare fresh daily.
-
Ammonium Bicarbonate Buffer (100 mM, pH 8.5): Dissolve 790.6 mg of ammonium bicarbonate in 100 mL of water and adjust the pH to 8.5.
Sample Preparation and Derivatization
-
Sample Collection: Collect biological samples using appropriate procedures to minimize ex vivo oxidation. For blood samples, use anticoagulant tubes and process to plasma promptly. Store samples at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of the biological sample (or standard, or quality control sample), add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization:
-
Add 50 µL of 100 mM ammonium bicarbonate buffer (pH 8.5).
-
Add 20 µL of 100 mM NEM derivatization reagent.
-
Vortex briefly and incubate at 37°C for 30 minutes in the dark.
-
-
Reaction Quenching: Add 10 µL of 1% formic acid to stop the derivatization reaction.
-
Final Preparation: Centrifuge the sample at 14,000 x g for 5 minutes and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Note on Total Thiol Analysis: To measure the total concentration of 1,4-butanedithiol (reduced + oxidized forms), a reduction step is required before derivatization. After protein precipitation and supernatant transfer, add 10 µL of 50 mM TCEP solution and incubate for 30 minutes at room temperature before proceeding with the addition of the ammonium bicarbonate buffer and NEM.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the derivatized analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
Data Presentation
The following tables represent hypothetical quantitative data for the validation of the described method.
Table 1: Linearity of 1,4-Butanedithiol Quantification
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 105,000 | 0.012 |
| 5 | 6,300 | 104,500 | 0.060 |
| 10 | 12,800 | 105,200 | 0.122 |
| 50 | 64,500 | 104,800 | 0.615 |
| 100 | 129,000 | 105,100 | 1.227 |
| 500 | 650,000 | 104,900 | 6.196 |
| 1000 | 1,305,000 | 105,300 | 12.393 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| Low | 5 | 4.2 | 5.8 | 102.5 |
| Medium | 100 | 3.1 | 4.5 | 98.7 |
| High | 800 | 2.8 | 3.9 | 101.3 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of 1,4-butanedithiol.
Caption: Derivatization reaction of 1,4-butanedithiol with N-ethylmaleimide (NEM).
Caption: Logical workflow for quantification using an internal standard.
Conclusion
The described method provides a robust and reliable approach for the quantitative analysis of 1,4-butanedithiol in biological samples. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for analytical variability. The pre-column derivatization with N-ethylmaleimide effectively stabilizes the labile thiol groups, and the subsequent LC-MS/MS analysis offers high selectivity and sensitivity. This protocol can be adapted for the quantification of other low molecular weight thiols and is suitable for applications in clinical research, metabolomics, and drug development.
References
Application Note: Quantification of Trivalent Arsenic Species in Environmental Water Samples using 1,4-Butanedithiol Derivatization with GC-MS Analysis and 1,4-Butanedithiol-d8 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of trivalent arsenic species, such as arsenite (As(III)), in environmental water samples. The method involves a derivatization step using 1,4-butanedithiol (B72698) to form a stable, volatile complex with the target arsenic species. For accurate quantification and to compensate for matrix effects and variations during sample preparation, a deuterated internal standard, 1,4-butanedithiol-d8, is employed. The derivatized analytes are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This method provides high selectivity and low detection limits, making it suitable for monitoring trace levels of toxic arsenic species in various water matrices.
Introduction
Arsenic is a toxic environmental pollutant, and its toxicity is highly dependent on its chemical form or species. Trivalent arsenic compounds, like arsenite (As(III)), are generally more toxic than their pentavalent counterparts. Therefore, the accurate quantification of specific arsenic species is crucial for assessing environmental risk.
Direct analysis of inorganic arsenic species by GC-MS is challenging due to their low volatility. Derivatization is a common strategy to convert these non-volatile species into forms amenable to GC analysis. Thiol-containing reagents, such as 1,4-butanedithiol, react with trivalent arsenicals to form stable cyclic thioarsinites that are sufficiently volatile for GC-MS analysis.
To ensure the accuracy and reliability of quantitative methods, especially in complex environmental matrices, the use of a stable isotope-labeled internal standard is highly recommended.[1] A deuterated analog of the derivatizing agent or the analyte-derivatizing agent complex that co-elutes with the target analyte can effectively correct for variations in extraction efficiency, derivatization yield, and instrument response.[2][3] In this protocol, this compound is used as the internal standard for the quantification of trivalent arsenic species derivatized with 1,4-butanedithiol.
Experimental Protocols
Reagents and Materials
-
1,4-Butanedithiol (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Arsenic(III) oxide (As₂O₃) standard
-
Methanol (B129727) (HPLC grade)
-
Hexane (GC grade)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Solid Phase Extraction (SPE) C18 cartridges
Standard Preparation
-
Arsenite (As(III)) Stock Solution (1000 mg/L): Dissolve 0.1320 g of As₂O₃ in 10 mL of 1 M NaOH. Neutralize with 1 M HCl and dilute to 100 mL with deionized water.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution in deionized water to cover the desired calibration range (e.g., 0.1 µg/L to 50 µg/L).
-
1,4-Butanedithiol Derivatizing Solution (1% v/v): Dilute 100 µL of 1,4-butanedithiol in 10 mL of methanol.
-
This compound Internal Standard (IS) Solution (10 mg/L): Dissolve 1 mg of this compound in 100 mL of methanol.
Sample Preparation and Derivatization
-
Sample Collection: Collect water samples in clean, pre-rinsed amber glass bottles.
-
pH Adjustment: Adjust the pH of a 100 mL water sample to 2-3 with concentrated HCl.
-
Internal Standard Spiking: Add 100 µL of the 10 mg/L this compound internal standard solution to the sample.
-
Derivatization: Add 200 µL of the 1% 1,4-butanedithiol derivatizing solution.
-
Reaction: Cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 30 minutes.
-
Extraction: Extract the derivatized arsenic species using a C18 SPE cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the derivatized analyte with 2 mL of hexane.
-
-
Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for As(III)-Butanedithiol: m/z 226
-
Qualifier Ion for As(III)-Butanedithiol: m/z 193
-
Quantifier Ion for As(III)-Butanedithiol-d8: m/z 234
-
Data Presentation
The following table summarizes the performance characteristics of the method for the analysis of As(III) in spiked water samples.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Recovery (at 1 µg/L) | 95.2% |
| Precision (RSD at 1 µg/L) | 4.8% |
| Internal Standard Recovery | 92.5% |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of trivalent arsenic.
Logical Relationship of Key Components
References
- 1. benchchem.com [benchchem.com]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Method Development for the Quantification of 1,4-Butanedithiol-d8 in Metabolomics
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of deuterated 1,4-butanedithiol (B72698) (1,4-butanedithiol-d8) in biological matrices. This method is designed for researchers in metabolomics, drug development, and related fields who are interested in using this compound as an internal standard for the quantification of its unlabeled counterpart or as a tracer for metabolic flux analysis. The protocol outlines sample preparation involving protein precipitation and derivatization, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.
Introduction
Low molecular weight thiols play crucial roles in cellular redox homeostasis and detoxification pathways.[1] 1,4-Butanedithiol is a dithiol that can participate in various biochemical reactions. Its deuterated analog, this compound, serves as an excellent internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the endogenous analyte, with the key difference being its mass. Furthermore, stable isotope tracing using deuterated compounds is a powerful technique to investigate metabolic pathways and fluxes.[1][2][3][4][5] This application note provides a comprehensive protocol for the analysis of this compound in biological samples, which can be adapted for the simultaneous measurement of the unlabeled compound.
Due to the poor ionization efficiency and chromatographic retention of small, polar thiols, a derivatization step is typically required to enhance their analytical characteristics for LC-MS/MS analysis.[6] This protocol employs a common thiol-reactive reagent to improve sensitivity and chromatographic performance.
Experimental Protocols
Materials and Reagents
-
This compound (ISTD)
-
1,4-Butanedithiol (Analyte)
-
N-Ethylmaleimide (NEM) or other suitable derivatization reagent
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate (B1210297) (NH4OAc)
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
Sample Preparation
-
Thawing and Spiking: Thaw biological samples on ice. To 100 µL of sample, add the internal standard (this compound) to a final concentration of 50 ng/mL. For the creation of a calibration curve, spike known concentrations of 1,4-butanedithiol into the matrix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization: Add 10 µL of 10 mM N-Ethylmaleimide (NEM) in acetonitrile to the supernatant. Vortex and incubate at room temperature for 30 minutes in the dark.
-
Evaporation and Reconstitution: Dry the derivatized sample under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C to remove any particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions: The specific MRM transitions for the NEM-derivatized 1,4-butanedithiol and its d8-analog need to be determined by infusing the derivatized standards into the mass spectrometer. The precursor ion will be the [M+H]+ of the derivatized analyte. The product ions will be characteristic fragments.
Data Presentation
Table 1: Proposed MRM Transitions for NEM-derivatized 1,4-Butanedithiol and this compound
| Compound | Derivatization Reagent | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,4-Butanedithiol | N-Ethylmaleimide (NEM) | [To be determined] | [To be determined] | [To be determined] |
| This compound | N-Ethylmaleimide (NEM) | [To be determined] | [To be determined] | [To be determined] |
Table 2: Method Performance Characteristics (Hypothetical)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85-115% |
| Precision (%CV) | <15% |
| Recovery | >80% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential metabolic pathways involving this compound.
Discussion
This application note presents a robust and sensitive method for the quantification of this compound in biological samples. The use of a deuterated internal standard is crucial for accurate quantification in complex matrices, as it compensates for variations in sample preparation and matrix effects during ionization.[7] The proposed derivatization with NEM enhances the hydrophobicity of the analyte, leading to better retention on reversed-phase columns and improved ionization efficiency.
The method can be readily adapted for the simultaneous quantification of endogenous 1,4-butanedithiol by including its specific MRM transition in the acquisition method. When used as a metabolic tracer, the incorporation of deuterium (B1214612) from this compound into downstream metabolites can be monitored, providing valuable insights into metabolic fluxes and pathway activities.[1][2][3][4][5]
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the analysis of this compound in metabolomics research. This protocol can serve as a starting point for method development and validation in individual laboratories and can be applied to a wide range of biological matrices. The use of this compound as an internal standard or metabolic tracer will facilitate a deeper understanding of the role of dithiols in biological systems.
References
- 1. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. uab.edu [uab.edu]
Application Notes: High-Precision Pharmacokinetic Analysis Using 1,4-Butanedithiol-d8 as an Internal Standard
Introduction
In pharmacokinetic (PK) studies, which are fundamental to drug discovery and development, the precise and accurate quantification of a drug candidate in biological matrices is paramount.[1] Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical method of choice for this purpose due to its high sensitivity, specificity, and speed.[4][5]
To ensure the reliability of LC-MS/MS data, regulatory bodies like the FDA and EMA strongly recommend the use of a stable isotope-labeled internal standard (SIL-IS).[1][4] 1,4-Butanedithiol-d8 (d8-BDT) is the deuterated form of 1,4-butanedithiol (B72698) (BDT), where eight hydrogen atoms have been replaced with deuterium. This mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer.[4][6] Because its chemical and physical properties are nearly identical to the analyte, d8-BDT serves as the gold standard for an internal standard, co-eluting during chromatography and experiencing the same variations during sample processing.[4][7] This allows for the correction of matrix effects, extraction variability, and instrument fluctuations, leading to highly accurate and robust PK data.[1][6]
Key Applications
-
Internal Standard for PK Studies: The primary application of this compound is to serve as a robust internal standard for the accurate quantification of 1,4-butanedithiol in biological samples (e.g., plasma, urine, tissue homogenates) during preclinical and clinical studies.
-
Metabolic Tracer Studies: As a stable isotope tracer, d8-BDT can be administered to study the metabolic fate of the parent compound. By tracking the appearance of deuterated metabolites, researchers can elucidate metabolic pathways without the need for radiolabeling.
-
Bioequivalence Studies: Essential in generic drug development, d8-BDT can be used to ensure that the pharmacokinetic profile of a generic version of a drug containing BDT is equivalent to the innovator product.[8]
Experimental Protocols
This section provides a detailed protocol for a typical preclinical pharmacokinetic study of 1,4-butanedithiol in rodents, utilizing this compound as the internal standard.
1. Objective
To determine the key pharmacokinetic parameters of 1,4-butanedithiol (BDT) in rat plasma following a single intravenous (IV) and oral (PO) administration, using LC-MS/MS for bioanalysis.
2. Materials and Reagents
-
Test Article: 1,4-Butanedithiol (HS(CH₂)₄SH), >99% purity
-
Internal Standard (IS): this compound (DS(CD₂)₄SD), isotopic purity ≥98%
-
Vehicle: Saline with 5% DMSO or other suitable vehicle
-
Biological Matrix: K2-EDTA rat plasma
-
Reagents: Acetonitrile (B52724) (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, >99%), Deionized Water
3. In-Life Phase: Animal Dosing and Sampling
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 250-300g.
-
Dosing Groups:
-
Group 1: 2 mg/kg BDT, intravenous (IV) administration.
-
Group 2: 10 mg/kg BDT, oral gavage (PO) administration.
-
-
Blood Sampling: Approximately 150 µL of blood is collected from the tail vein into K2-EDTA tubes at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Blood samples are centrifuged at 4°C for 10 minutes at >3000 x g. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
4. Bioanalytical Phase: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[7]
-
Aliquot Samples: Thaw plasma samples, calibration standards, and quality controls (QCs) on ice. Aliquot 50 µL of each into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the d8-BDT working solution (e.g., 500 ng/mL in 50% ACN) to all tubes except for blank matrix samples.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.[7]
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.[7]
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Ionization Mode: ESI positive or negative, optimized for BDT.
-
Detection: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for both BDT and d8-BDT are monitored.
-
BDT: e.g., m/z 123.0 → 89.1
-
d8-BDT: e.g., m/z 131.1 → 95.1
-
6. Data Analysis and Presentation
The concentration of BDT in each sample is determined by calculating the peak area ratio of the analyte to the internal standard.[6] A calibration curve is constructed by plotting these ratios against the known concentrations of the calibration standards. Pharmacokinetic parameters are then calculated using non-compartmental analysis software.
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic parameters for 1,4-butanedithiol derived from a study following the protocol above.
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Description |
| Cmax (ng/mL) | 1250 | 850 | Maximum observed plasma concentration |
| Tmax (hr) | 0.08 (5 min) | 1.0 | Time to reach Cmax |
| AUC₀-t (ng·hr/mL) | 2800 | 6500 | Area under the concentration-time curve |
| AUC₀-inf (ng·hr/mL) | 2850 | 6620 | AUC extrapolated to infinity |
| t½ (hr) | 3.5 | 4.1 | Elimination half-life |
| CL (L/hr/kg) | 0.70 | - | Clearance |
| Vd (L/kg) | 3.6 | - | Volume of distribution |
| F (%) | - | 46.5 | Oral Bioavailability |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Butanedithiol-d8 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanedithiol-d8 is the deuterated form of 1,4-butanedithiol (B72698), an organosulfur compound with two thiol functional groups.[1] Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in studies involving its non-deuterated counterpart. The applications of the non-labeled compound are primarily in organic synthesis, polymer chemistry, and the formation of self-assembled monolayers on gold surfaces.[1][2] The deuterated analogue allows for precise quantification in complex matrices by correcting for variations during sample preparation and analysis.
This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions to ensure their accuracy and stability for research and drug development applications. Given the compound's reactivity and strong odor, adherence to strict safety protocols is essential.
Physicochemical and Safety Data
A summary of the relevant data for 1,4-butanedithiol is provided below. The values for the deuterated isotopologue (d8) are expected to be comparable, with a slight increase in molecular weight and density.
| Property | Value | Reference |
| Chemical Formula | C₄H₂D₈S₂ | Inferred |
| Molecular Weight | ~130.30 g/mol | Inferred |
| CAS Number | Not readily available. Confirm with supplier. (Non-deuterated is 1191-08-8) | [3][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Strong, sulfurous, unpleasant | [1][5] |
| Density | ~1.042 g/mL at 25°C (for non-deuterated) | |
| Boiling Point | 105-106 °C at 30 mmHg (for non-deuterated) | [6] |
| Solubility | Highly soluble in organic solvents | [2] |
| Safety Information | Description | Reference |
| GHS Pictogram | Warning | [2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Precautionary Statements | P261: Avoid breathing vaporsP280: Wear protective gloves/eye protectionP403+P233: Store in a well-ventilated place. Keep container tightly closed. | [2] |
| Handling | Handle in a chemical fume hood. | [5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Refrigeration is recommended. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
This protocol describes the preparation of a primary stock solution of this compound, typically used for creating calibration standards and working solutions for mass spectrometry analysis.
Materials and Equipment:
-
This compound
-
Anhydrous, high-purity solvent (e.g., acetonitrile (B52724) or methanol)
-
Calibrated micropipettes
-
Analytical balance (if preparing by mass)
-
Class A volumetric flasks (amber glass recommended)
-
Inert gas (e.g., argon or nitrogen)
-
Vortex mixer
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.
Procedure:
-
Pre-preparation:
-
Ensure all glassware is scrupulously clean and dry to prevent contamination and moisture exposure.
-
Bring the sealed vial of this compound and the anhydrous solvent to room temperature before opening to prevent condensation.
-
All handling of the pure compound and the stock solution should be performed in a certified chemical fume hood.
-
-
Volumetric Preparation (Recommended for Liquids):
-
Add the anhydrous solvent to a 10 mL amber volumetric flask, filling it to approximately 90% of its final volume.
-
Using a calibrated micropipette, carefully transfer 9.60 µL of this compound into the solvent in the volumetric flask. This volume is based on a density of 1.042 g/mL to achieve a final concentration of 1 mg/mL.
-
Calculation: (10 mg) / (1.042 mg/µL) = 9.60 µL
-
Bring the solution to the final volume of 10 mL with the anhydrous solvent.
-
Cap the flask securely and mix the solution thoroughly by inverting the flask 15-20 times. A brief vortex can also be used.
-
-
Gravimetric Preparation (Alternative):
-
Tare a clean, dry vial on an analytical balance.
-
Carefully add approximately 10 mg of this compound to the vial and record the exact mass.
-
Add the appropriate volume of anhydrous solvent to achieve a 1 mg/mL concentration.
-
Calculation: Volume (mL) = Mass (mg) / 1 (mg/mL)
-
Mix thoroughly until the compound is fully dissolved.
-
-
Storage and Handling:
-
Immediately after preparation, it is advisable to flush the headspace of the volumetric flask with an inert gas (e.g., argon) to minimize oxidation.
-
Transfer the stock solution into smaller, labeled amber glass vials with PTFE-lined screw caps.
-
Store the stock solution at -20°C.
-
The solution should be brought to room temperature before use.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Safe Handling and Disposal
Due to the hazardous nature and strong odor of thiols, a strict protocol for handling and waste disposal is mandatory.
Materials:
-
Household bleach (sodium hypochlorite (B82951) solution)
-
Designated, labeled waste containers
-
Absorbent material for spills (e.g., vermiculite (B1170534) or sand)
Procedure for Handling:
-
Engineering Controls: Always handle this compound and its solutions in a well-ventilated chemical fume hood to prevent inhalation of its potent vapors.
-
Personal Protective Equipment: Always wear nitrile gloves, safety goggles, and a lab coat.
-
Spill Management: In case of a small spill, cover with an inert absorbent material. Collect the contaminated material into a sealed container for hazardous waste disposal.
Procedure for Waste Disposal:
-
Waste Segregation: All materials that have come into contact with this compound (e.g., pipette tips, gloves, vials) must be considered hazardous waste.
-
Liquid Waste Neutralization:
-
In a chemical fume hood, prepare a beaker with an excess of household bleach.
-
Slowly and carefully add the liquid thiol waste to the bleach solution with stirring. This will oxidize the thiol to a less odorous and less reactive sulfonic acid.
-
Allow the reaction to proceed for at least one hour.
-
Dispose of the resulting solution as hazardous chemical waste according to your institution's guidelines.
-
-
Solid Waste Disposal:
-
Collect all contaminated solid waste (gloves, pipette tips, etc.) in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Dispose of the container through your institution's hazardous waste management program.
-
Logical Flow for Safe Handling and Disposal
Caption: Decision workflow for safe handling and disposal of thiol waste.
Stability and Storage
While the pure compound is stable under recommended storage conditions, solutions of thiols are susceptible to oxidation, which can lead to the formation of disulfides.[2][7] This can compromise the concentration of the stock solution over time.
-
Short-Term Storage (Working Solutions): Store at 2-8°C for up to one week.
-
Long-Term Storage (Primary Stock): For long-term stability, store aliquots at -20°C under an inert atmosphere (argon or nitrogen). This minimizes both oxidation and evaporation.
-
Recommendation: It is best practice to prepare fresh working solutions from the primary stock for each experiment to ensure the highest accuracy. Avoid repeated freeze-thaw cycles.
By following these detailed protocols, researchers, scientists, and drug development professionals can confidently prepare and use this compound stock solutions, ensuring the integrity and reliability of their experimental results.
References
Application Note: High-Throughput Quantification of Thiol-Containing Analytes in Biological Matrices Using 1,4-Butanedithiol-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of thiol-containing analytes in biological samples, such as human plasma, using 1,4-butanedithiol-d8 as an internal standard (IS) with LC-MS/MS. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[1][2] This protocol outlines procedures for sample preparation involving protein precipitation, derivatization to stabilize the reactive thiol groups, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented workflow is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of thiol-containing compounds.
Introduction
Thiols are a class of organosulfur compounds characterized by a sulfhydryl (-SH) group.[3] In biological systems, they play critical roles in redox homeostasis, enzymatic reactions, and as targets for drug action.[4] Accurate quantification of thiol-containing drugs or biomarkers is often challenging due to the reactive nature of the sulfhydryl group, which is susceptible to oxidation.[5] To overcome this, a derivatization step is often employed to create a stable derivative prior to analysis.[6] Furthermore, the complexity of biological matrices like plasma can lead to significant ion suppression or enhancement in mass spectrometry, necessitating the use of an appropriate internal standard.[7]
Stable isotope-labeled internal standards (SIL-ISs) are ideal for LC-MS/MS quantification because they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction and ionization.[1][2] this compound, the deuterated analog of 1,4-butanedithiol, serves as an excellent internal standard for the analysis of small molecules containing thiol groups. This document provides a comprehensive protocol for spiking biological samples with this compound and subsequent analysis.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Hypothetical Thiol Analyte (e.g., a small molecule drug with a thiol group)
-
Human Plasma (or other biological matrix)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
N-Ethylmaleimide (NEM) or other suitable derivatizing agent
-
Deionized Water
-
Microcentrifuge tubes
-
Calibrated pipettes and tips
Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of the thiol analyte in 1 mL of methanol.
-
IS Working Solution (1 µg/mL): Dilute the IS Stock Solution 1:1000 with 50:50 (v/v) methanol:water.
-
Analyte Working Solution (1 µg/mL): Dilute the Analyte Stock Solution 1:1000 with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the Analyte Working Solution into the blank biological matrix at various concentrations.
Sample Spiking and Preparation Protocol
This protocol is optimized for a 100 µL plasma sample.
-
Aliquoting: Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spiking with Internal Standard: Add 10 µL of the 1 µg/mL IS Working Solution to each tube. This results in a final IS concentration of 100 ng/mL.
-
Vortexing: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Derivatization (Thiol Protection): Add 20 µL of a 10 mg/mL solution of N-Ethylmaleimide (NEM) in methanol. Vortex immediately and incubate at room temperature for 15 minutes. This step is crucial to prevent the oxidation of the thiol groups.[5]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical starting conditions and may require optimization for specific analytes and instrumentation.
| Parameter | Suggested Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Hypothetical MRM transitions would need to be optimized for the specific analyte-NEM derivative and the this compound-NEM derivative.
Data Presentation
The following tables present hypothetical yet representative quantitative data for a method validation study.
Table 1: Calibration Curve Linearity Calibration standards prepared in human plasma.
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.95 | 95.0 |
| 5.0 | 5.2 | 104.0 |
| 25.0 | 24.1 | 96.4 |
| 100.0 | 103.2 | 103.2 |
| 500.0 | 489.5 | 97.9 |
| 1000.0 | 1015.0 | 101.5 |
| Linear Range | 1.0 - 1000.0 ng/mL | r² > 0.995 |
Table 2: Precision and Accuracy Data from three separate analytical runs on different days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 1.0 | 8.5 | 10.2 | 98.2 |
| Low QC | 3.0 | 6.2 | 7.8 | 101.5 |
| Mid QC | 150.0 | 4.1 | 5.5 | 96.8 |
| High QC | 800.0 | 3.5 | 4.9 | 103.1 |
Table 3: Matrix Effect and Recovery Assessed at Low and High QC concentrations in six different lots of human plasma.
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
| Low QC | 88.5 ± 4.2 | 90.1 ± 3.8 | 0.98 |
| High QC | 91.2 ± 3.5 | 92.5 ± 3.1 | 1.02 |
Signaling Pathway and Logical Relationships
In the context of pharmacokinetics, the concentration of a thiol-containing drug in plasma over time is a critical determinant of its efficacy and safety. The use of this compound is a key logical step in ensuring the accurate measurement of this concentration, which in turn informs dose-response relationships.
References
- 1. bevital.no [bevital.no]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 1,4-Butanedithiol - Wikipedia [en.wikipedia.org]
- 4. Simultaneous assessment of endogenous thiol compounds by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 6. Measurement of thiols in human plasma using liquid chromatography with precolumn derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Carbonyl-Containing Biomarkers in Human Plasma using 1,4-Butanedithiol-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of low-abundance biomarkers in complex biological matrices such as human plasma is a critical aspect of clinical diagnostic assays and drug development. Carbonyl-containing compounds, including aldehydes and ketones, represent a diverse class of biomarkers implicated in various physiological and pathological processes, including oxidative stress, lipid peroxidation, and steroid metabolism. However, their inherent volatility, low ionization efficiency, and potential for instability pose significant analytical challenges for their direct measurement by mass spectrometry.
To overcome these challenges, chemical derivatization is often employed to enhance the analytical characteristics of the target analytes. This application note describes a robust and sensitive method for the quantification of carbonyl-containing biomarkers in human plasma using 1,4-butanedithiol (B72698) for derivatization, coupled with a stable isotope-labeled internal standard, 1,4-butanedithiol-d8, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1,4-Butanedithiol reacts with aldehydes and ketones to form stable cyclic dithioacetal derivatives. This derivatization improves the chromatographic retention and ionization efficiency of the analytes. The use of this compound as an internal standard, which has identical chemical properties to the derivatizing agent but a different mass, allows for the correction of variability throughout the entire analytical workflow, including sample preparation, derivatization efficiency, and matrix effects during LC-MS/MS analysis. This isotope dilution mass spectrometry (IDMS) approach is the gold standard for quantitative bioanalysis.
Principle of the Assay
The assay is based on the following principles:
-
Derivatization: Carbonyl-containing biomarkers in a plasma sample are derivatized with 1,4-butanedithiol. This reaction converts aldehydes and ketones into their corresponding 1,3-dithiepane (B1616759) derivatives, which are more amenable to LC-MS/MS analysis.
-
Internal Standardization: A known amount of this compound is added to the sample prior to sample preparation. This deuterated analog serves as an internal standard for a representative analyte or a class of analytes, ensuring accurate quantification by correcting for any analyte loss or variation during the analytical process.
-
LC-MS/MS Quantification: The derivatized analytes and the internal standard are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by measuring the ratio of the peak area of the analyte derivative to that of the internal standard derivative.
Materials and Reagents
-
1,4-Butanedithiol
-
This compound
-
Human Plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges
-
Standard reference materials for target carbonyl biomarkers
Experimental Workflow
The overall experimental workflow for the quantification of carbonyl-containing biomarkers is depicted below.
Caption: Experimental workflow for the quantification of carbonyl biomarkers.
Signaling Pathway Context
The targeted carbonyl biomarkers are often involved in critical signaling pathways. For instance, aldehydes like 4-hydroxynonenal (B163490) (4-HNE) are products of lipid peroxidation and are key mediators of oxidative stress-induced signaling. Ketosteroids are crucial in endocrine signaling pathways.
Caption: Simplified signaling pathways involving carbonyl biomarkers.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
1,4-Butanedithiol Stock Solution (10 mg/mL):
-
Accurately weigh 100 mg of 1,4-butanedithiol.
-
Dissolve in 10 mL of acetonitrile.
-
Store at -20°C.
-
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile.
-
Store at -20°C.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Dilute the IS stock solution 1:100 with acetonitrile.
-
-
Calibration Standards:
-
Prepare a series of calibration standards of the target carbonyl biomarker(s) in a surrogate matrix (e.g., charcoal-stripped plasma) at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Protocol 2: Sample Preparation and Derivatization
-
Sample Thawing:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
-
Internal Standard Spiking:
-
To 100 µL of each sample, add 10 µL of the working internal standard solution (10 µg/mL this compound).
-
Vortex briefly.
-
-
Protein Precipitation:
-
Add 400 µL of cold acetonitrile to each sample.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization:
-
Add 20 µL of the 1,4-butanedithiol stock solution (10 mg/mL) to the supernatant.
-
Vortex briefly.
-
Incubate the mixture at 60°C for 1 hour in a heating block.
-
Protocol 3: Sample Cleanup (Solid Phase Extraction - SPE)
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the derivatized sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the derivatized analytes with 1 mL of acetonitrile.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr |
MRM Transitions (Hypothetical for a Ketosteroid Biomarker)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Biomarker-BDT Derivative | [M+H]+ | Fragment 1 | 25 |
| Fragment 2 | 35 | ||
| Biomarker-BDT-d8 Derivative (IS) | [M+H]+ (M+8) | Fragment 1' | 25 |
| Fragment 2' | 35 |
Note: The exact m/z values and collision energies need to be optimized for each specific carbonyl biomarker.
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Summary of Quantitative Data (Example)
The following table presents hypothetical data for the validation of an assay for a specific ketosteroid biomarker in human plasma.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% of the nominal value |
| Matrix Effect | 95-105% |
| Recovery | > 85% |
Conclusion
The use of 1,4-butanedithiol for derivatization in combination with this compound as an internal standard provides a highly sensitive, specific, and reliable method for the quantification of carbonyl-containing biomarkers in human plasma. This approach effectively addresses the analytical challenges associated with these compounds and is well-suited for high-throughput clinical diagnostic assays and research in drug development. The detailed protocols provided herein offer a comprehensive guide for the implementation of this methodology.
Application Notes and Protocols for LC-MS/MS using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of pharmaceutical development, clinical research, and environmental analysis, the precise and accurate quantification of target analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly selective analytical technique for this purpose. However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during preparation, instrument variability, and matrix effects which can cause ion suppression or enhancement.[1][2] To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for robust and reliable quantitative analysis, with deuterium-labeled compounds being the most widely adopted.[2][3]
Deuterated internal standards are analogues of the analyte where one or more hydrogen atoms are replaced with deuterium (B1214612) (²H).[1] Since they are chemically and physically almost identical to the analyte, they co-elute during chromatography and experience similar ionization efficiencies, allowing for effective normalization of analytical variability.[3][4] This ratiometric measurement of the native analyte to the known concentration of the deuterated internal standard forms the basis of Isotope Dilution Mass Spectrometry (IDMS), a technique recognized by regulatory bodies like the FDA and EMA for its high accuracy and precision.[1][5]
This document provides a detailed application note and a comprehensive protocol for developing and validating a quantitative LC-MS/MS workflow using deuterated internal standards.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this quantitative technique lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the deuterated internal standard is added to the sample at the earliest stage of the sample preparation process.[2] This "spiked" standard undergoes the exact same experimental conditions as the analyte of interest. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the deuterated standard due to the mass difference.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification of the analyte can be achieved, effectively correcting for variations in sample preparation and instrument response.[2]
Experimental Workflow
A typical LC-MS/MS workflow using a deuterated internal standard involves several critical stages, from sample preparation to data analysis.
References
Application Notes and Protocols for 1,4-Butanedithiol-d8 in Bioanalysis
Introduction
In the field of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). The co-elution of the SIL internal standard with the analyte of interest allows for effective correction of variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical method.
1,4-Butanedithiol-d8 is the deuterated analog of 1,4-butanedithiol. Its structural similarity to analytes containing thiol or dithiol moieties makes it a suitable internal standard for their quantification in complex biological matrices. This document provides a detailed application note and a representative protocol for the use of this compound in a bioanalytical context.
Application Note: Quantification of a Thiol-Containing Drug in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This application note describes a hypothetical, yet representative, robust and sensitive bioanalytical method for the quantification of a small molecule thiol-containing drug (hereinafter referred to as "Thiol Drug X") in human plasma. The method utilizes this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol employs a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Principle of the Method
A known concentration of the internal standard, this compound, is added to plasma samples, calibration standards, and quality control samples. During sample preparation and analysis, any loss of the analyte "Thiol Drug X" is mirrored by a proportional loss of this compound. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and to determine the concentration of "Thiol Drug X" in the unknown samples. This normalization corrects for potential variability during the analytical process.
Experimental Workflow
The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of "Thiol Drug X" using this compound.
Caption: Experimental workflow for the quantification of a thiol-containing drug.
Logical Relationship of Internal Standard Correction
The diagram below illustrates the principle of how an internal standard corrects for analytical variability.
derivatization of 1,4-butanedithiol-d8 for chromatography
An Application Note on the Derivatization of 1,4-Butanedithiol-d8 for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanedithiol (B72698) is an organosulfur compound that finds applications in various fields, including the synthesis of biodegradable polymers.[1] Its deuterated isotopologue, this compound, is a valuable tool in metabolomics and pharmacokinetic studies, often used as an internal standard for accurate quantification of the non-labeled compound.[2][3] The analysis of thiols like 1,4-butanedithiol by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often requires a derivatization step. This is because thiols may lack a strong chromophore for UV detection, exhibit poor chromatographic behavior, or be too volatile for reproducible analysis.[4]
Derivatization enhances the detectability and chromatographic properties of the analyte.[5] For HPLC analysis, pre-column derivatization with a fluorescent labeling reagent is a common strategy to increase sensitivity.[4] For GC analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte.
This application note provides a detailed protocol for the derivatization of this compound for subsequent analysis by HPLC with fluorescence detection, a widely used and sensitive method for thiol analysis.[4][6] The protocol is based on established methods for the derivatization of low molecular weight thiols.[4]
Principle of Derivatization
The protocol described here utilizes monobromobimane (B13751) (mBBr) as the derivatizing agent. mBBr reacts with the thiol groups of this compound in a nucleophilic substitution reaction to form a stable, highly fluorescent derivative. The reaction is typically carried out at a basic pH to ensure the thiol group is in its more reactive thiolate form.[6]
Experimental Workflow
The overall workflow for the derivatization and analysis of this compound is depicted in the following flowchart:
Caption: Experimental workflow for the derivatization and analysis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the derivatization of thiols for HPLC analysis.[4][6]
Reagents and Materials
-
This compound
-
Monobromobimane (mBBr)
-
Reaction Buffer: 100 mM Tris-HCl or 200 mM N-ethyl-piperazine-N'-2-ethanesulfonic acid (EPPS), containing 5 mM diethylenetriaminepentaacetic acid (DTPA), adjusted to pH 9.0.[4][6]
-
Quenching Solution: 200 mM 5-sulfosalicylic acid or 0.1 M HCl.[4]
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade)
-
Standard solutions of this compound in a suitable solvent (e.g., methanol or water).
Instrumentation
-
HPLC system equipped with a fluorescence detector.
-
Reversed-phase HPLC column (e.g., C18).
-
Vortex mixer.
-
Microcentrifuge tubes.
Derivatization Procedure
-
Preparation of Reagents:
-
Prepare the Reaction Buffer and adjust the pH to 9.0.
-
Prepare a 30 mM stock solution of mBBr in acetonitrile. This solution should be prepared fresh.[6]
-
Prepare the Quenching Solution.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the this compound standard or sample solution with 70 µL of the Reaction Buffer (pH 9.0).[6]
-
Add 6 µL of the 30 mM mBBr solution to the mixture.[6]
-
Vortex the mixture immediately and incubate for 7.5 to 15 minutes at room temperature in the dark.[4][6] The optimal reaction time may need to be determined empirically, but 7.5 minutes has been shown to be effective for other thiols.[6]
-
-
Reaction Quenching:
-
After incubation, stop the reaction by adding a sufficient volume of the Quenching Solution to acidify the mixture. The addition of acid stops the reaction by protonating the unreacted thiols and inactivating the mBBr.[4]
-
-
Sample Analysis:
-
The derivatized sample is now ready for injection into the HPLC system.
-
An example of HPLC conditions for the analysis of thiol-mBBr derivatives is provided in the table below. These conditions may need to be optimized for the specific application.
-
Quantitative Data
The following table provides a template for the quantitative data that should be generated during method development and validation for the analysis of derivatized this compound.
| Parameter | Value |
| Chromatographic Parameters | |
| Retention Time (min) | User-defined |
| Tailing Factor | User-defined |
| Theoretical Plates | User-defined |
| Method Validation Parameters | |
| Linearity (R²) | User-defined |
| Limit of Detection (LOD) | User-defined |
| Limit of Quantification (LOQ) | User-defined |
| Precision (%RSD) | User-defined |
| Accuracy (%Recovery) | User-defined |
| HPLC Conditions | |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 40 mM sodium acetate (B1210297) and 17% methanol, pH 3.9[4] |
| Mobile Phase B | Methanol |
| Gradient | User-defined |
| Flow Rate (mL/min) | User-defined |
| Injection Volume (µL) | User-defined |
| Fluorescence Detection (Ex/Em) | 380 nm / 480 nm (typical for mBBr derivatives) |
Discussion
The successful derivatization and chromatographic analysis of this compound relies on careful optimization of several parameters. The pH of the reaction buffer is critical, as the derivatization of thiols with mBBr is most efficient at a basic pH where the thiol group is deprotonated.[6] Reaction time and temperature also influence the derivatization efficiency.
For GC-MS analysis, alternative derivatization strategies would be required to increase the volatility of this compound. This could involve, for example, silylation of the thiol groups.
Conclusion
This application note provides a comprehensive protocol for the derivatization of this compound using monobromobimane for subsequent analysis by HPLC with fluorescence detection. The provided workflow, protocol, and data table template offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate a robust analytical method for the quantification of this important deuterated internal standard.
References
- 1. 1,4-Butanedithiol - Wikipedia [en.wikipedia.org]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Dithiol Derivatization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions regarding the use of dithiol-based derivatization, such as with 1,4-butanedithiol (B72698), to mitigate matrix effects in LC-MS/MS bioanalysis. The use of a deuterated analog, like 1,4-butanedithiol-d8, is central to this strategy for creating an ideal internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of using 1,4-butanedithiol for derivatization in LC-MS bioanalysis?
A1: The primary goal is to improve the analytical properties of a target analyte that may be difficult to analyze directly. By reacting the analyte with 1,4-butanedithiol, you can:
-
Enhance Lipophilicity: Increase retention on reversed-phase chromatography columns, moving the analyte's elution time away from the "void volume" where many polar matrix components elute, thus reducing ion suppression.
-
Improve Ionization Efficiency: Introduce a tag that may ionize more effectively than the parent analyte, leading to increased sensitivity.
-
Enable Stable Isotope Dilution: Allow for the synthesis of a stable isotope-labeled (SIL) internal standard using this compound. A co-eluting SIL internal standard is the most effective tool for compensating for matrix effects and other sources of analytical variability.[1][2]
Q2: How does using this compound as part of the derivatization strategy help in minimizing matrix effects?
A2: Using this compound to derivatize a pure standard of your analyte creates an ideal internal standard (IS). This deuterated derivative will have nearly identical chemical and physical properties to the non-deuterated analyte derivative.[1] Consequently, during sample preparation and LC-MS/MS analysis, the IS and the analyte derivative will:
-
Co-elute chromatographically.
-
Experience the same degree of ion suppression or enhancement from matrix components.[3]
-
Exhibit similar extraction recovery.
By calculating the ratio of the analyte signal to the IS signal, any signal fluctuation caused by matrix effects is normalized, leading to more accurate and precise quantification.[2]
Q3: What types of analytes are suitable for derivatization with 1,4-butanedithiol?
A3: 1,4-Butanedithiol is a nucleophilic reagent, meaning it will react with electrophilic functional groups. This strategy is best suited for analytes containing functional groups such as:
-
Alkyl halides
-
Epoxides
-
Activated esters
-
Maleimides
-
Other Michael acceptors (α,β-unsaturated carbonyls)
The reaction creates a stable thioether bond. This approach is not suitable for analytes that lack a reactive electrophilic site.
Q4: Can derivatization completely eliminate matrix effects?
A4: While derivatization coupled with a deuterated internal standard is a powerful strategy, it may not completely eliminate matrix effects. Severe ion suppression can still reduce the signal of both the analyte and the internal standard to a point where sensitivity is compromised.[3][4] Therefore, it is always recommended to combine this approach with effective sample preparation techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) to remove the majority of interfering matrix components like phospholipids (B1166683) before analysis.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization and analysis workflow.
Problem 1: Low or no peak observed for the derivatized analyte.
-
Possible Cause: Incomplete or failed derivatization reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Thiols like 1,4-butanedithiol can oxidize over time. Ensure the reagent is fresh and has been stored properly under an inert atmosphere.
-
Optimize Reaction Conditions:
-
pH: The reaction of a thiol with an electrophile is often base-catalyzed. Ensure the pH of your reaction mixture is appropriate (typically pH 7.5-9.0) to deprotonate the thiol to the more nucleophilic thiolate.
-
Temperature & Time: The reaction may require heating or an extended incubation time. Systematically evaluate different temperatures (e.g., 40°C, 60°C) and time points (e.g., 30 min, 60 min, 120 min) to drive the reaction to completion.
-
Reagent Concentration: Use a significant molar excess of the 1,4-butanedithiol reagent (e.g., 10-fold to 100-fold) to ensure the reaction kinetics favor product formation.[5]
-
-
Check for Water: Ensure your sample and reaction solvents are anhydrous, as water can interfere with some derivatization reactions.[5] If your sample is aqueous, perform an extraction and drying step first.
-
Problem 2: High variability in results and poor reproducibility.
-
Possible Cause: Inconsistent derivatization across samples, standards, and quality controls (QCs).
-
Troubleshooting Steps:
-
Standardize Reaction Quenching: After the desired incubation time, the reaction should be stopped consistently across all samples. This can be achieved by acidifying the mixture (e.g., adding formic acid) to neutralize the base catalyst and protonate any remaining thiolate.
-
Ensure Homogeneity: Vortex all samples thoroughly after adding the derivatization reagent to ensure a homogenous reaction mixture.
-
Matrix Interference with Reaction: Components in the biological matrix may be interfering with the derivatization reaction itself. Test this by comparing the derivatization efficiency in a clean solvent versus in an extracted blank matrix spiked with the analyte. If a difference is observed, a more rigorous sample cleanup is required before the derivatization step.
-
Problem 3: Derivatized analyte peak is broad or shows poor chromatography.
-
Possible Cause: Sub-optimal LC conditions for the new derivative.
-
Troubleshooting Steps:
-
Re-optimize Gradient: The derivatized analyte will be more hydrophobic than the parent compound. You will likely need to adjust your LC gradient to include a higher percentage of organic solvent to ensure proper elution and good peak shape.
-
Check for Excess Reagent: A large excess of unreacted 1,4-butanedithiol can sometimes interfere with chromatography. If this is suspected, a simple liquid-liquid extraction or solid-phase extraction (SPE) step after derivatization can be implemented to remove the excess reagent.
-
Injector and Column Contamination: Unreacted reagent or sample matrix components can build up on the injector or column. Implement regular system washes to maintain chromatographic performance.
-
Experimental Protocols
Protocol 1: Derivatization of an Electrophilic Analyte with 1,4-Butanedithiol
This protocol provides a general methodology for the derivatization of an analyte containing an electrophilic functional group (e.g., an alkyl chloride) in a biological matrix extract.
-
Materials:
-
Analyte stock solution (1 mg/mL in methanol).
-
1,4-Butanedithiol (Reagent A).
-
This compound (Reagent B for IS).
-
Ammonium Hydroxide (for pH adjustment).
-
Formic Acid (for quenching).
-
Acetonitrile, Methanol, Water (LC-MS grade).
-
Extracted blank plasma/serum sample.
-
-
Methodology:
-
Sample Preparation: Extract 50 µL of your biological sample (e.g., plasma) using a suitable technique like protein precipitation (PPT) or solid-phase extraction (SPE). Evaporate the extract to dryness under a stream of nitrogen.
-
Internal Standard Spiking: Prepare a working solution of the internal standard derivative by reacting a known concentration of a reference standard with this compound. Add a fixed amount of this pre-formed deuterated derivative IS to each dried sample extract. Alternatively, add the analyte-d8 standard and derivatize it alongside the endogenous analyte.
-
Reconstitution & pH Adjustment: Reconstitute the dried extract in 100 µL of 80:20 Acetonitrile:Water. Add 5 µL of 1M Ammonium Hydroxide to raise the pH to ~9.0.
-
Derivatization Reaction: Add 10 µL of a 10 mg/mL solution of 1,4-butanedithiol in acetonitrile. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the mixture at 60°C for 45 minutes in a sealed vial.
-
Quenching: After cooling to room temperature, add 5 µL of 10% formic acid in water to stop the reaction. Vortex again.
-
Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Matrix Factor Before and After Derivatization
The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated as the peak response of an analyte in a post-extraction spiked matrix sample divided by the response of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
| Analyte Status | Matrix Source | Mean Peak Area (n=6) | Matrix Factor | % RSD |
| Underivatized | Plasma Lot 1 | 1.25E+05 | 0.45 | 18.5% |
| Plasma Lot 2 | 9.80E+04 | 0.35 | ||
| Neat Solution | 2.78E+05 | 1.00 | ||
| Derivatized | Plasma Lot 1 | 8.55E+06 | 0.98 | 3.2% |
| Plasma Lot 2 | 8.21E+06 | 0.94 | ||
| Neat Solution | 8.72E+06 | 1.00 |
This data illustrates a significant reduction in ion suppression and variability after derivatization.
Visualizations
References
- 1. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Ion Suppression with Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting ion suppression in liquid chromatography-mass spectrometry (LC-MS) when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it impact my analytical results?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte within the mass spectrometer's ion source.[1][2] This phenomenon is caused by co-eluting compounds from the sample matrix, such as salts, lipids, and proteins.[1][3] The consequence of ion suppression is a decreased signal intensity for the analyte, which can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2][4] In severe instances, the analyte's signal may be completely lost.[4]
Q2: How are deuterated internal standards (D-IS) intended to correct for ion suppression?
A2: Deuterated internal standards are stable isotope-labeled versions of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1][5] They are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[1][5] This similarity ensures they co-elute and are affected by ion suppression to the same degree as the analyte.[1][4] By calculating the ratio of the analyte's signal to the D-IS's signal, variations caused by matrix effects are normalized, which should lead to more accurate and precise quantification.[1][4]
Q3: Can a deuterated internal standard fail to correct for ion suppression?
A3: Yes, under certain conditions, a deuterated internal standard may not perfectly compensate for matrix effects.[1][3] This can occur if there is a slight chromatographic separation between the analyte and the D-IS, a phenomenon known as the "isotope effect".[1][6] If this separation happens in a region of the chromatogram with fluctuating ion suppression, the analyte and the internal standard will experience different degrees of suppression, leading to what is known as "differential matrix effects" and resulting in inaccurate measurements.[1][7]
Q4: What is the "isotope effect" and how does it affect my results?
A4: The substitution of hydrogen with the heavier deuterium isotope can slightly alter a molecule's physicochemical properties, sometimes causing the deuterated standard to elute slightly earlier than the native analyte in reversed-phase chromatography.[1][4] This change in retention time is referred to as the isotope effect.[1][6] While often minimal, this separation can be significant in high-resolution chromatography systems.[3] If the analyte and D-IS peaks are not adequately integrated due to this shift, the accuracy of quantification can be compromised as they may be exposed to different co-eluting interferences.[1][5]
Troubleshooting Guide
My analyte signal is low or non-existent, but the deuterated standard signal is strong. What could be the issue?
This scenario suggests that the analyte is experiencing significant ion suppression that is not being mirrored by the deuterated standard. This could be due to a differential matrix effect, where the two compounds are experiencing different micro-environments in the ion source.
Recommended Actions:
-
Verify Co-elution: The first step is to confirm that the analyte and the deuterated standard are perfectly co-eluting. A slight shift in retention time due to the isotope effect can expose them to different co-eluting matrix components.
-
Perform a Post-Column Infusion Experiment: This will help identify the specific regions in your chromatogram where ion suppression is most severe.[1][2]
-
Improve Sample Preparation: Enhance your sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at reducing ion suppression than protein precipitation.[1][8]
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient, flow rate, or trying a different column chemistry can help to achieve co-elution and move the analyte peak away from regions of high ion suppression.[2][9]
My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What should I investigate?
Inaccurate and irreproducible results, even with a D-IS, often point towards differential matrix effects or issues with the standard itself.
Recommended Actions:
-
Assess the Isotope Effect: Carefully examine the overlay of the analyte and D-IS chromatograms to check for any separation.
-
Quantify the Matrix Effect: Perform a quantitative assessment to understand the extent of ion suppression or enhancement for both the analyte and the D-IS.
-
Check the Purity of the Deuterated Standard: Ensure the standard has high isotopic purity (typically ≥98%).[1] The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.[10]
-
Evaluate for Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, especially if the label is on an exchangeable site like a hydroxyl (-OH) or amino (-NH2) group.[5] This would lead to a loss of the isotopic label and inaccurate quantification.[5]
Data Presentation
Table 1: Impact of Sample Preparation on Ion Suppression
| Sample Preparation Method | Relative Ion Suppression (%) | Analyte Recovery (%) |
| Protein Precipitation | 60-80% | 85-95% |
| Liquid-Liquid Extraction (LLE) | 20-40% | 70-90% |
| Solid-Phase Extraction (SPE) | 10-30% | 80-95% |
This table summarizes typical ranges of ion suppression and analyte recovery for common sample preparation techniques. Actual values will vary depending on the analyte and matrix.
Table 2: Troubleshooting Checklist for Inaccurate Quantification with D-IS
| Potential Cause | Recommended Action |
| Chromatographic Separation (Isotope Effect) | Optimize chromatography to achieve co-elution. |
| Differential Matrix Effects | Improve sample cleanup; perform post-column infusion. |
| Isotopic Impurity in D-IS | Verify the isotopic purity of the standard. |
| Isotopic Exchange (H/D Exchange) | Check the labeling position on the D-IS. |
| Non-Linear Detector Response | Dilute samples to fall within the linear range of the assay. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This experiment is designed to quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and D-IS into a clean solvent or mobile phase.[1]
-
Set B (Post-Extraction Spike): Spike the analyte and D-IS into a blank, extracted matrix sample.
-
Set C (Pre-Extraction Spike): Spike the analyte and D-IS into a blank matrix sample before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.[11]
-
Data Analysis:
-
Matrix Effect (ME %): Calculate the matrix effect using the peak areas from Set A and Set B.[11]
-
ME % = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% signifies ion enhancement.[11]
-
-
Recovery Efficiency (RE %): Calculate the recovery of the extraction process using the peak areas from Set B and Set C.
-
RE % = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Process Efficiency (PE %): This represents the overall efficiency of the analytical process.
-
PE % = (ME % * RE %) / 100
-
-
Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
This qualitative experiment helps to pinpoint regions in the chromatogram where ion suppression is most pronounced.[1]
Methodology:
-
Setup: Use a T-piece to continuously infuse a standard solution of your analyte at a constant, low flow rate into the LC eluent stream after the analytical column but before the MS ion source.[1][12]
-
Injection: While the analyte is being infused, inject a blank, extracted matrix sample onto the LC column.[1][12]
-
Analysis: Monitor the signal of the infused analyte. A drop in the constant baseline signal indicates suppression in ionization due to the presence of interfering material eluting from the column at that specific retention time.[2][8]
Visualizations
Caption: Troubleshooting logic for inaccurate quantification with D-IS.
Caption: Experimental workflow for post-column infusion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Optimizing 1,4-Butanedithiol-d8 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of 1,4-butanedithiol-d8 in assays. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in assays?
This compound is the deuterated form of 1,4-butanedithiol (B72698), where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it a valuable internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). Its primary role is to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of the non-deuterated analyte, 1,4-butanedithiol.
Q2: What is the recommended concentration of this compound to use as an internal standard?
The optimal concentration of an internal standard is dependent on the specific assay and the expected concentration range of the analyte. However, a common starting point is to use a concentration that is in the mid-range of the calibration curve of the analyte. For example, in a study analyzing the pharmacokinetics of 1,4-butanediol (B3395766) in rats, a concentration of 20 μM of this compound was used as the internal standard.[1]
Q3: How should this compound be prepared and stored?
This compound should be stored in a cool, well-ventilated place, away from heat and open flames. It is sensitive to oxidation, so it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen). For use in assays, a stock solution should be prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile, and stored at a low temperature (e.g., -20°C) to minimize degradation.
Experimental Protocols
Protocol: Use of this compound as an Internal Standard in LC-MS Analysis
This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of 1,4-butanedithiol in biological samples.
1. Reagent Preparation:
- Analyte Stock Solution: Prepare a stock solution of 1,4-butanedithiol in a suitable solvent (e.g., methanol).
- Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., plasma, urine). Add a fixed concentration of the internal standard (e.g., 20 μM) to each calibration standard.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
2. Sample Preparation:
- Thaw biological samples (e.g., plasma, urine) on ice.
- To a known volume of the sample, add a fixed volume of the internal standard stock solution to achieve the desired final concentration (e.g., 20 μM).
- Perform sample extraction (e.g., protein precipitation with acetonitrile, liquid-liquid extraction) to remove interferences.
- Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
- Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.
- Use a suitable LC column and mobile phase to achieve chromatographic separation of the analyte and internal standard.
- Set up the mass spectrometer to monitor the specific mass transitions for both 1,4-butanedithiol and this compound.
4. Data Analysis:
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters for 1,4-Butanedithiol and this compound
| Parameter | 1,4-Butanedithiol (Analyte) | This compound (Internal Standard) |
| Parent Ion (Q1) m/z | 91 | 99 |
| Daughter Ion (Q3) m/z | 73 | 81 |
Source: Phatak, et al. (2012)[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
| Possible Cause | Troubleshooting Step |
| Suboptimal LC Conditions | Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is not degraded. |
| Ion Suppression/Enhancement | Dilute the sample to reduce matrix effects. Improve sample clean-up to remove interfering substances. |
| Incorrect MS Parameters | Optimize source parameters (e.g., temperature, gas flows) and collision energy. |
| Degradation of Analyte/IS | Prepare fresh stock solutions. Ensure proper storage conditions. |
Issue 2: Inaccurate Quantification or High Variability
| Possible Cause | Troubleshooting Step |
| Inconsistent Internal Standard Spiking | Use a calibrated pipette and ensure consistent addition of the internal standard to all samples and standards. |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in the matrix to its response in a clean solvent. If significant, use a matrix-matched calibration curve. |
| Analyte-Internal Standard Co-elution Issues | While deuterated standards usually co-elute well, significant chromatographic shifts can sometimes occur. Adjust the chromatography to ensure co-elution. |
| Cross-Contamination | Thoroughly clean the injection port and autosampler between runs to prevent carryover. |
Issue 3: Presence of Unlabeled Analyte in the Deuterated Standard
| Possible Cause | Troubleshooting Step |
| Isotopic Impurity | Check the certificate of analysis for the isotopic purity of the this compound. If the unlabeled content is significant, it may be necessary to subtract its contribution from the analyte signal. |
| In-source Back-Exchange | This is less common for C-D bonds but can occur. Optimize MS source conditions to minimize this effect. |
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: A logical troubleshooting workflow for common assay issues.
References
preventing deuterium exchange in 1,4-butanedithiol-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium (B1214612) exchange in 1,4-butanedithiol-d8. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to ensure the isotopic integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment. For this compound, the deuterium atoms on the sulfur atoms (thiol groups) are particularly susceptible to exchange with protons from sources like water, alcohols, or acidic/basic functional groups. This can lead to a loss of isotopic labeling, which is critical for studies relying on the mass difference between deuterium and hydrogen, such as in mass spectrometry-based assays or neutron scattering experiments.
Q2: What are the primary factors that promote deuterium exchange in this compound?
A2: The main factors that accelerate deuterium exchange on the thiol groups are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (B129727) (CH₃OH), and ethanol (B145695) (CH₃CH₂OH), are the most common sources of protons and will readily exchange with the deuterium on the thiol groups.
-
pH of the Solution: Both acidic and basic conditions can catalyze the deuterium exchange reaction. The rate of exchange is minimized at a slightly acidic pH, typically around 2.5-4.5.[1]
-
Temperature: Higher temperatures increase the rate of the exchange reaction.[2]
-
Exposure to Air: Atmospheric moisture can introduce a significant source of protons, leading to deuterium exchange.
Q3: Which solvents are recommended for handling this compound?
A3: To prevent deuterium exchange, it is crucial to use aprotic solvents. These solvents lack exchangeable protons. Recommended aprotic solvents include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Chloroform
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
It is imperative to use anhydrous (dry) grades of these solvents to minimize any residual water content.
Q4: How should I store this compound to maintain its isotopic purity?
A4: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to atmospheric moisture.[4] It is also recommended to store it at a low temperature, typically refrigerated (2-8 °C), to minimize any potential degradation or exchange.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Loss of Deuterium Labeling Observed in Mass Spectrometry Analysis
-
Symptom: The mass spectrum of your compound shows a lower-than-expected mass, or a distribution of masses indicating partial or complete loss of deuterium.
-
Probable Cause 1: Use of Protic Solvents. The most likely cause is the presence of protic solvents in your sample preparation, chromatography, or mass spectrometry analysis.
-
Solution: Scrupulously avoid all protic solvents. Use only high-purity, anhydrous aprotic solvents. If a protic solvent is unavoidable (e.g., for chromatography), consider using its deuterated counterpart (e.g., D₂O, CD₃OD).
-
-
Probable Cause 2: Exposure to Atmospheric Moisture. The compound may have been exposed to air during handling, allowing moisture to catalyze the exchange.
-
Probable Cause 3: Acidic or Basic Conditions. Your reaction or sample matrix may be at a pH that accelerates deuterium exchange.
-
Solution: Adjust the pH of your sample to be within the optimal range of 2.5-4.5 if possible.[1] If your experiment requires basic or more acidic conditions, the exchange will be faster, and this should be accounted for in the experimental design and data interpretation.
-
Issue 2: Inconsistent Deuterium Labeling Across Different Aliquots of the Same Sample
-
Symptom: Replicate analyses of the same sample show varying degrees of deuterium loss.
-
Probable Cause: Inconsistent Handling Procedures. Variations in exposure time to air, temperature fluctuations, or differences in the dryness of solvents and equipment between aliquots can lead to inconsistent exchange.
-
Solution: Standardize your handling protocol for all samples. Ensure that each aliquot is treated identically in terms of time, temperature, and protection from moisture. Prepare samples for analysis immediately after handling.
-
Quantitative Data Summary
| Parameter | Condition | Effect on Deuterium Exchange Rate | Recommendation |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Very High | Strictly avoid. Use deuterated versions if necessary. |
| Aprotic (e.g., ACN, THF) | Very Low | Highly Recommended. Use anhydrous grade. | |
| pH | < 2 | High | Avoid if possible. |
| 2.5 - 4.5 | Minimal | Optimal Range for Stability. [1] | |
| 5 - 9 | Moderate to High | Expect significant exchange; minimize time in this range. | |
| > 10 | Very High | Avoid if possible. | |
| Temperature | 2-8 °C (Refrigerated) | Low | Recommended for storage and handling.[5] |
| 25 °C (Room Temp) | Moderate | Minimize time at this temperature. | |
| > 40 °C | High | Avoid elevated temperatures. | |
| Atmosphere | Air (with humidity) | High | Handle under a dry, inert atmosphere (e.g., N₂, Ar).[6][7][8] |
| Inert (N₂, Ar) | Minimal | Highly Recommended. |
Experimental Protocols
Protocol 1: Handling and Preparation of a Standard Solution of this compound
This protocol describes the steps for safely handling this compound and preparing a stock solution in an aprotic solvent while minimizing deuterium exchange. All operations should be performed under an inert atmosphere.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Dry glassware (e.g., vial with a septum-lined cap, volumetric flask)
-
Inert gas source (Argon or Nitrogen)
-
Glove box or Schlenk line
-
Dry syringes and needles
Procedure:
-
Preparation of Inert Atmosphere:
-
If using a glove box, ensure the antechamber is properly purged and the atmosphere is dry.
-
If using a Schlenk line, assemble your dry glassware and purge with inert gas for at least 15-30 minutes.
-
-
Equilibration of Materials:
-
Bring the sealed vial of this compound and the anhydrous solvent to room temperature inside the glove box or under a positive pressure of inert gas to prevent condensation.
-
-
Opening the Compound Vial:
-
Carefully open the vial of this compound under the inert atmosphere.
-
-
Solution Preparation:
-
Using a dry, inert gas-purged syringe, carefully withdraw the desired volume of this compound.
-
Dispense the liquid into a dry volumetric flask that has been purged with inert gas.
-
Add the anhydrous aprotic solvent to the volumetric flask to the desired volume.
-
Cap the flask and gently mix the solution.
-
-
Storage of the Solution:
-
Transfer the prepared solution to a vial with a PTFE-lined septum cap.
-
Flush the headspace of the vial with inert gas before sealing.
-
Store the solution at 2-8 °C.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Simplified pathway of deuterium-proton exchange in a thiol.
Caption: Troubleshooting workflow for deuterium loss in this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. web.mit.edu [web.mit.edu]
- 8. scribd.com [scribd.com]
Technical Support Center: Enhancing Signal-to-Noise with 1,4-Butanedithiol-d8
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,4-butanedithiol-d8 as a chemical derivatization agent to improve signal-to-noise ratios in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in our assays?
This compound is employed as a derivatizing agent to enhance the ionization efficiency and chromatographic behavior of target analytes, particularly for compounds that exhibit poor sensitivity in their native state. The introduction of the dithiol moiety can improve signal intensity, while the deuterium (B1214612) labeling helps to differentiate the derivatized analyte from background noise, thereby improving the signal-to-noise (S/N) ratio.
Q2: Why is my baseline noisy after using this compound for derivatization?
High background noise can significantly impact the signal-to-noise ratio, making it challenging to detect low-abundance compounds.[1] Common sources of high background noise include:
-
Solvent and Reagent Purity: Impurities in solvents, reagents, or the mobile phase are a frequent cause of chemical noise.[1][2] It is crucial to use high-purity, LC-MS or GC-MS grade solvents and freshly prepared mobile phases.[1]
-
System Contamination: Contamination within the chromatographic system can lead to a noisy baseline.[1]
-
Leaks: Leaks in the system can also contribute to baseline noise.[1]
Q3: How can I mitigate matrix effects when analyzing samples derivatized with this compound?
Matrix effects occur when co-eluting components from the sample interfere with the ionization of the target analyte, which can suppress the signal.[1] To mitigate these effects:
-
Optimize Sample Preparation: Enhance sample cleanup procedures to remove interfering matrix components.[1]
-
Improve Chromatographic Separation: Adjusting the chromatographic conditions can help separate the analyte from co-eluting matrix components.[1]
Q4: Can the derivatization process itself with this compound introduce noise?
Yes, the derivatization reaction can be a source of noise if not properly controlled. Excess derivatizing reagent or byproducts of the reaction can create a high chemical background. It is important to optimize the reaction conditions, including the reagent concentration and reaction time, and to incorporate a cleanup step after derivatization to remove unreacted reagent and byproducts.
Troubleshooting Guides
Issue 1: Low Signal Intensity for the Derivatized Analyte
Symptoms: The peak height or area for the this compound derivatized analyte is lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | Optimize reaction conditions (temperature, time, pH). Ensure the correct stoichiometry of the derivatizing reagent to the analyte. |
| Analyte Degradation | Investigate the stability of the derivatized analyte under the current analytical conditions. Adjust pH or temperature as needed. |
| Poor Ionization | Optimize mass spectrometer source parameters, such as temperature and gas flow rates, for the derivatized compound.[1] |
| Suboptimal Chromatography | Adjust the mobile phase composition, gradient profile, or column chemistry to improve peak shape and retention.[1] |
Issue 2: High Baseline Noise
Symptoms: The baseline of the chromatogram is noisy, making it difficult to integrate low-level peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents/Reagents | Use high-purity, MS-grade solvents and freshly prepared mobile phases.[1][2] |
| System Contamination | Flush the entire system with a strong solvent to remove contaminants. |
| Leaks in the System | Perform a leak check of all fittings and connections.[1] |
| Detector Issues | Ensure the detector is properly tuned and calibrated according to the manufacturer's recommendations.[1] |
Experimental Protocols
Protocol: Derivatization of a Thiol-Reactive Analyte with this compound for GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a 10 mg/mL stock solution of this compound in the same solvent.
-
-
Derivatization Reaction:
-
In a clean microcentrifuge tube, combine 50 µL of the analyte stock solution with 100 µL of the this compound stock solution.
-
Add 10 µL of a suitable catalyst (e.g., triethylamine).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Reaction Quenching and Cleanup:
-
After incubation, cool the mixture to room temperature.
-
Add 200 µL of ethyl acetate (B1210297) and 200 µL of water.
-
Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.
-
Carefully collect the upper organic layer containing the derivatized analyte.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of a suitable solvent for GC-MS analysis (e.g., hexane).
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
-
Visualizations
Caption: A logical workflow for troubleshooting low signal-to-noise ratio issues.
References
Technical Support Center: 1,4-Butanedithiol-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-butanedithiol-d8 in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly closed and to refrigerate it before opening.[1][2] The product is chemically stable under standard ambient conditions (room temperature).
Q2: What are the primary degradation pathways for this compound in solution?
A: The primary degradation pathway for dithiols like 1,4-butanedithiol (B72698) is oxidation. The thiol groups (-SH) are susceptible to oxidation, which can lead to the formation of a cyclic disulfide, 1,2-dithiane.[3] This process can be accelerated by the presence of oxidizing agents or exposure to air (oxygen).
Q3: What materials and chemical substances are incompatible with this compound?
A: this compound is incompatible with strong oxidizing agents, acids, peroxides, acid anhydrides, and acid chlorides.[4][5] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A: While specific data for the deuterated form is unavailable, the stability of thiols in aqueous solutions is generally pH-dependent. In basic solutions, the thiolate anion (RS-) is more readily formed, which is more susceptible to oxidation than the protonated thiol (RSH). Therefore, storage in neutral or slightly acidic solutions is generally preferred to minimize oxidative degradation.
Q5: Is this compound susceptible to hydrogen-deuterium (H/D) exchange?
A: The deuterium (B1214612) atoms in this compound are bonded to carbon atoms. Under typical experimental conditions in aprotic solvents, significant C-D bond cleavage and subsequent H/D exchange are unlikely. However, in the presence of strong bases or acids, or at elevated temperatures in protic solvents, some exchange could potentially occur over extended periods. It is advisable to use aprotic and anhydrous solvents if H/D exchange is a concern for the intended application.
Troubleshooting Guides
Issue 1: I am observing a loss of potency or the appearance of unknown peaks in my this compound stock solution.
-
Possible Cause 1: Oxidation. The thiol groups may be oxidizing to form disulfides. This is more likely if the solution has been stored for an extended period, exposed to air, or contains trace metal ions which can catalyze oxidation.
-
Troubleshooting Step: Prepare fresh solutions for critical experiments. Consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Incompatible Solvent. The solvent may not be appropriate, leading to degradation.
-
Troubleshooting Step: Ensure the solvent is of high purity and free from peroxides (e.g., in THF or diethyl ether). Use of freshly opened anhydrous solvents is recommended.
-
-
Possible Cause 3: Improper Storage. The solution may have been stored at an inappropriate temperature or exposed to light.
-
Troubleshooting Step: Store solutions in a refrigerator (2-8 °C) and in amber vials to protect from light.
-
Issue 2: My experimental results are inconsistent when using a this compound solution.
-
Possible Cause: Solution Instability. The concentration of the active dithiol may be changing over time due to degradation.
-
Troubleshooting Step: Perform a stability study of this compound in your specific experimental solvent and conditions. A general protocol for such a study is provided below. This will help determine the usable lifetime of your solutions.
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2 - 8 °C (Refrigerated) | |
| Storage Conditions | Tightly closed container in a dry and well-ventilated place. | [1][2] |
| Handling | Use in a well-ventilated area. Avoid breathing vapors. | [1] |
| Incompatible Materials | Strong oxidizers, acids, peroxides, acid anhydrides, acid chlorides. | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., methanol, acetonitrile (B52724), DMSO).
-
Use high-purity, anhydrous solvent.
-
Prepare several aliquots in amber glass vials with PTFE-lined caps (B75204) to minimize headspace and light exposure.
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
Include a time-zero (T=0) sample for immediate analysis.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), analyze an aliquot from each storage condition.
-
A suitable analytical method is High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.
-
HPLC-UV Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: Monitor at a wavelength where the thiol or its potential degradation products absorb.
-
-
LC-MS Method:
-
Use the same chromatographic conditions as above.
-
Monitor for the parent mass of this compound and potential degradation products (e.g., the oxidized disulfide).
-
-
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time for each storage condition to determine the stability profile.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Potential primary degradation pathway of this compound.
References
addressing co-elution problems with 1,4-butanedithiol-d8
Welcome to the Technical Support Center for the use of 1,4-butanedithiol-d8 as an internal standard in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the deuterated form of 1,4-butanedithiol (B72698), where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it an excellent internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its primary application is in the analysis of volatile sulfur compounds, thiols, and related molecules in various matrices, including environmental samples, food and beverages, and biological specimens. Because its chemical and physical properties are nearly identical to the non-labeled analyte, it can correct for variations during sample preparation, injection, and instrument response.
Q2: What are the key chemical properties of 1,4-butanedithiol and its deuterated analog?
A2: Understanding the chemical properties of this compound is crucial for its effective use.
| Property | 1,4-Butanedithiol | This compound |
| Molecular Formula | C₄H₁₀S₂ | C₄H₂D₈S₂ |
| Molecular Weight | 122.25 g/mol | 130.30 g/mol |
| Boiling Point | 105-106 °C at 30 mmHg[1] | Not readily available, expected to be similar to the non-deuterated form. |
| Density | 1.042 g/mL at 25 °C[1] | Not readily available, expected to be slightly higher than the non-deuterated form. |
| Refractive Index | n20/D 1.529[1] | Not readily available. |
Q3: How should I store this compound solutions?
A3: Proper storage is essential to maintain the integrity of your internal standard. Stock solutions of this compound should be stored at low temperatures, typically -20°C, in tightly sealed vials to prevent degradation and volatilization. Working solutions, especially in volatile solvents, should be prepared fresh as needed.
Q4: Why am I observing a slight shift in retention time between 1,4-butanedithiol and this compound?
A4: A small retention time difference between a deuterated internal standard and its corresponding analyte is a known phenomenon in chromatography, often referred to as the "isotope effect." In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in physicochemical properties like lipophilicity. While complete co-elution is ideal, a small, consistent shift is often manageable. However, significant or variable shifts can lead to differential matrix effects and require chromatographic optimization.
Troubleshooting Guides
Problem 1: Co-elution with a Matrix Interference
Symptom: You observe a distorted peak shape for your analyte or internal standard, or your quantitative results are inconsistent across different samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution issues.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: The chromatographic peak for this compound is asymmetrical, showing significant tailing or fronting.
Troubleshooting Steps:
-
Check for Active Sites: Thiols can interact with active sites in the GC inlet liner or on the column itself.
-
Solution: Use a deactivated inlet liner and a column specifically designed for analyzing active compounds. Consider derivatization of the thiol group to reduce activity.
-
-
Optimize Injector Temperature: An incorrect injector temperature can lead to poor volatilization (if too low) or degradation (if too high).
-
Solution: Experiment with a range of injector temperatures to find the optimal setting for your analytes.
-
-
Sample Overload: Injecting too high a concentration of the internal standard can cause peak fronting.
-
Solution: Dilute your internal standard spiking solution.
-
-
Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak distortion.
-
Solution: Trim the front end of the GC column (a few centimeters) or use a guard column. For LC, flush the column with a strong solvent.
-
Problem 3: Inconsistent Internal Standard Response
Symptom: The peak area of this compound varies significantly between injections, leading to poor precision.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent internal standard response.
Experimental Protocols
Protocol 1: General Procedure for Analysis of Volatile Sulfur Compounds by GC-MS
This protocol outlines a general procedure for the analysis of volatile sulfur compounds in a liquid sample using this compound as an internal standard. Note: This is a general guideline and must be optimized for your specific analyte and matrix.
-
Sample Preparation:
-
To a 10 mL vial, add 5 mL of the liquid sample.
-
Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 10 µg/mL solution in methanol).
-
Add 2 mL of a suitable extraction solvent (e.g., dichloromethane).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
-
GC-MS Parameters (Example):
| Parameter | Setting |
| Injector | Splitless mode at 250°C |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 250°CFinal hold: 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Column | DB-1 or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm) |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Determine the characteristic ions for your target analytes and this compound. |
-
Data Analysis:
-
Identify the peaks for the target analytes and this compound based on their retention times and mass spectra.
-
Integrate the peak areas of the quantifier ions for each analyte and the internal standard.
-
Calculate the response factor for each analyte relative to the internal standard using calibration standards.
-
Quantify the analyte concentration in the samples.
-
Protocol 2: Assessing the Isotopic Purity of this compound
Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.
-
Methodology:
-
Prepare a high-concentration solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Analyze the solution using a high-resolution mass spectrometer (HRMS) in full scan mode.
-
Examine the mass spectrum for the presence of the molecular ion of the unlabeled 1,4-butanedithiol.
-
The isotopic purity can be estimated by comparing the peak intensity of the unlabeled analyte to that of the deuterated standard. For most applications, an isotopic purity of ≥98% is recommended.
-
References
Technical Support Center: 1,4-Butanedithiol-d8 Standards
Welcome to the technical support center for 1,4-butanedithiol-d8 standards. This guide is intended for researchers, scientists, and drug development professionals using our deuterated standards in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues related to potential contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants I might find in my this compound standard?
Based on the synthesis route and inherent stability of thiol compounds, the most probable impurities in your this compound standard include:
-
1,2-Dithiane-d8: This is the cyclic disulfide formed from the oxidation of this compound. Thiols are susceptible to oxidation, especially when exposed to air or trace metal ions.[1][2][3]
-
Un-deuterated or partially deuterated 1,4-butanedithiol (B72698): Depending on the deuteration process, trace amounts of the non-deuterated (d0) or partially deuterated species may be present.
-
Residual Solvents: Solvents used during the synthesis and purification of the standard (e.g., dichloromethane (B109758), methanol) may be present in trace amounts.
-
Starting Material Impurities: Depending on the synthetic route, impurities from the starting materials, such as 1,4-dibromobutane-d8 (B120142) or related halogenated compounds, could potentially be carried over.
-
Polymeric Species: In some instances, polymerization of the dithiol can occur, leading to the formation of higher molecular weight oligomers.
Q2: My baseline analysis shows a peak that I suspect is an impurity. How can I identify it?
The most effective method for identifying unknown peaks in your this compound standard is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the sample and provides a mass spectrum for each, which can be used to identify the chemical structure of the impurity. By comparing the mass spectrum of the unknown peak to spectral libraries, you can often identify the contaminant.
Q3: I believe my this compound standard has oxidized. What should I look for?
Oxidation of this compound will primarily form the cyclic disulfide, 1,2-dithiane-d8.[1][2][3] When analyzing your standard by GC-MS, you would expect to see a peak with a mass-to-charge ratio (m/z) corresponding to this compound. Proper storage of the standard, such as under an inert atmosphere and at low temperatures, is crucial to minimize oxidation.
Q4: Can residual starting materials from the synthesis be present in the final product?
While our purification processes are designed to remove starting materials to levels below detection, it is theoretically possible for trace amounts to remain. A common synthetic precursor to 1,4-butanedithiol is 1,4-dibromobutane.[4] If you suspect the presence of this or other synthesis-related impurities, a GC-MS analysis can help to confirm their presence.
Troubleshooting Guide
Identifying Potential Contaminants
If you observe unexpected results in your experiments and suspect contamination of your this compound standard, the following troubleshooting workflow can help you identify the issue.
Caption: Troubleshooting workflow for identifying contaminants in this compound standards.
Quantitative Data Summary
While specific batch-to-batch impurity levels will vary, the following table provides a hypothetical summary of potential contaminants and their typical concentration ranges in a high-purity this compound standard.
| Contaminant | Typical Concentration Range (%) | Potential Source |
| 1,2-Dithiane-d8 | < 0.5 | Oxidation of the parent compound |
| 1,4-Butanedithiol (d0) | < 0.1 | Incomplete deuteration |
| Residual Solvents | < 0.01 | Synthesis and purification process |
| 1,4-Dibromobutane-d8 | < 0.05 | Incomplete reaction of starting material |
Experimental Protocol: Purity Assessment by GC-MS
Objective: To determine the purity of a this compound standard and identify potential contaminants using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound standard
-
High-purity solvent (e.g., Dichloromethane, GC-MS grade)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials with septa
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound standard in dichloromethane in a clean autosampler vial.
-
Cap the vial immediately to prevent evaporation and minimize exposure to air.
-
-
GC-MS Instrument Setup (Example Conditions):
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-400
-
Scan Rate: 2 scans/second
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Integrate all peaks in the TIC. The purity of the this compound can be estimated by the area percentage of its corresponding peak.
-
For any impurity peaks, obtain the mass spectrum and compare it against a spectral library (e.g., NIST) to identify the compound.
-
Pay close attention to the expected m/z values for potential contaminants listed in the table above.
-
Caption: Experimental workflow for purity assessment of this compound by GC-MS.
References
Technical Support Center: Improving Assay Robustness with Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of deuterated internal standards in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used in quantitative analysis?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1][2] They are widely used in quantitative analysis, especially with liquid chromatography-mass spectrometry (LC-MS), to enhance accuracy and precision.[2] Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[2][3] However, it can be distinguished by its higher mass.[2] This allows it to serve as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response.[1][2][4] By adding a known quantity of the deuterated IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.
Q2: What are the ideal characteristics and purity requirements for a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[5][6] The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[2][7]
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99%[6][8] | Ensures that no other compounds are present that could interfere with the analysis.[6] |
| Isotopic Purity/Enrichment | ≥98%[5][6][8][9] | Minimizes the contribution of the unlabeled analyte in the internal standard solution.[7][10] |
| Number of Deuterium Atoms | 2 to 10[6] | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[6] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[6] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings)[5][6] | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen from the solvent or matrix.[5][8] |
Q3: My deuterated standard elutes at a slightly different retention time than the analyte. Is this normal and how does it affect accuracy?
Yes, it is not uncommon for a deuterated standard to have a slightly different retention time than its non-deuterated counterpart, a phenomenon known as the "deuterium isotope effect" or "chromatographic isotope effect".[2][5] This can be more pronounced with a higher degree of deuteration.[2] While often minor, this chromatographic separation can be problematic if the analyte and internal standard elute in a region of the chromatogram with varying matrix effects.[2][11] If they experience different degrees of ion suppression or enhancement, the accuracy of the quantification can be compromised.[2][12]
Q4: What is isotopic exchange (H/D exchange) and how can it impact my results?
Isotopic exchange, or hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[2] This is a major concern as it alters the mass of the internal standard, which can lead to inaccurate quantification in mass spectrometry.[2] The loss of deuterium can lead to an artificially high signal for the unlabeled analyte and a decreasing signal for the internal standard.[5] This is more likely to occur if the deuterium labels are at acidic or basic sites on the molecule and can be exacerbated by the pH of the mobile phase or sample diluent.[6]
Q5: What are "cross-talk" or isotopic interferences and how do they affect my assay?
"Cross-talk" or isotopic interference occurs when the signal from the deuterated internal standard contributes to the signal of the analyte, or vice-versa.[8] This can happen in a few ways:
-
Impurity of the Internal Standard: If the deuterated standard contains a significant amount of the unlabeled analyte (d0 component) as an impurity, it will be detected at the same m/z as the analyte, leading to an overestimation of its concentration.[2][7] This impact is most pronounced at the lower limit of quantitation (LLOQ).[7]
-
In-source Fragmentation: The deuterated internal standard can lose a deuterium atom in the mass spectrometer's ion source and contribute to the analyte's signal.
-
Isotopic Overlap: The natural isotopic distribution of the analyte can sometimes overlap with the m/z of the deuterated internal standard, especially if the mass shift between them is small.[13]
The acceptance criterion for cross-signal contribution from the deuterated IS is that it should not exceed 20% of the analyte response at the LLOQ.[7]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Recovery of the Deuterated Standard
Poor or inconsistent recovery of the deuterated internal standard can compromise the accuracy and precision of your quantitative analysis.[14] This can be caused by suboptimal extraction conditions, instability of the standard, or matrix effects.[15]
Issue 2: Inaccurate Quantitative Results
Inaccurate quantitative results can manifest as poor assay accuracy and precision, overestimation of the analyte concentration, and non-linear calibration curves.[2]
Experimental Protocols
Protocol 1: Evaluation of Deuterated Standard Purity and Cross-Signal Contribution
Objective: To verify the isotopic purity of a new lot of a deuterated internal standard and quantify its contribution to the analyte signal (cross-talk).[10]
Methodology:
-
Solution Preparation:
-
D-IS Purity Check Solution: Prepare a high-concentration solution of the deuterated internal standard in a suitable solvent (e.g., 10 µg/mL in acetonitrile).[10]
-
"Zero Sample": Prepare a blank matrix sample (e.g., plasma from an untreated subject) and spike it with the deuterated IS at the final working concentration used in the assay.[10]
-
LLOQ Sample: Prepare a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).[10]
-
-
LC-MS/MS Analysis: Analyze the "Zero Sample" and the "LLOQ Sample" using the developed LC-MS/MS method.
-
Data Analysis:
-
Measure the peak area of the analyte in both the "Zero Sample" and the "LLOQ Sample".
-
Calculate the cross-signal contribution:
-
Contribution (%) = (Peak Area in "Zero Sample" / Peak Area in "LLOQ Sample") x 100
-
-
-
Acceptance Criteria: The cross-signal contribution from the deuterated IS should not exceed 20% of the analyte response at the LLOQ.[7] If it does, a purer standard may be required, or the LLOQ may need to be raised.[7]
Protocol 2: Assessment of Matrix Effects
Objective: To quantify matrix effects and determine if the deuterated internal standard effectively compensates for them.[4]
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare the analyte and the deuterated internal standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set 2 (Post-Extraction Spike): Extract a blank matrix using the intended sample preparation method. Add the analyte and the deuterated internal standard to the final, clean extract at the same concentration as Set 1.[4]
-
Set 3 (Pre-Extraction Spike): Add the analyte and the deuterated internal standard to the blank matrix before the extraction process, again at the same concentration.[4]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Matrix Effect (ME %): Calculate the matrix effect using the peak areas from Set 1 and Set 2.
-
ME (%) = (Mean Peak Area in Set 2 / Mean Peak Area in Set 1) x 100
-
-
Recovery (%):
-
Recovery (%) = (Mean Peak Area in Set 3 / Mean Peak Area in Set 2) x 100
-
-
Process Efficiency (%):
-
Process Efficiency (%) = (Mean Peak Area in Set 3 / Mean Peak Area in Set 1) x 100
-
-
| Outcome | Interpretation | Recommended Action |
| ME ≈ 100% | No significant matrix effect. | Proceed with the current method. |
| ME < 100% | Ion suppression is occurring. | Improve sample cleanup or modify chromatography to separate the analyte from interfering components. |
| ME > 100% | Ion enhancement is occurring. | Improve sample cleanup or modify chromatography. |
| Variable ME | Inconsistent matrix effects. | The deuterated standard is not effectively compensating. Re-evaluate the co-elution of the analyte and standard. |
Protocol 3: Evaluation of Isotopic Exchange (H/D Exchange)
Objective: To assess the stability of the deuterium labels on the internal standard under the conditions of the analytical method.
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.
-
Solution B: The deuterated internal standard only in the initial mobile phase.
-
-
Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
In Solution A , monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.
-
In Solution B , monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 1,4-Butanedithiol-d8 for Correction of Analytical Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-butanedithiol-d8 as an internal standard to correct for analytical variability in their experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why should I use a deuterated internal standard like this compound? | Deuterated internal standards are considered the gold standard for quantitative mass spectrometry-based assays. Because they are chemically identical to the analyte of interest, they co-elute chromatographically and experience similar ionization effects, but are distinguishable by their mass-to-charge ratio (m/z). This allows for the correction of variability introduced during sample preparation, injection, and ionization. |
| What is the expected mass shift for this compound compared to its non-deuterated analog? | The mass difference is due to the replacement of eight hydrogen atoms (approx. 1.008 amu) with eight deuterium (B1214612) atoms (approx. 2.014 amu). Therefore, you should expect a mass shift of approximately 8 Da. The exact mass difference should be calculated based on the precise atomic masses of the isotopes. |
| At what concentration should I spike my samples with this compound? | The optimal concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. It is recommended to test a few different concentrations during method development to determine the optimal level that provides a stable and robust signal without causing detector saturation. |
| Can this compound be used for both LC-MS and GC-MS? | Yes, this compound can be used as an internal standard in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. However, the sample preparation and derivatization steps will vary significantly between the two techniques. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or no signal from this compound | 1. Incorrect mass transition settings: The precursor and product ion m/z values in the mass spectrometer method are not set correctly for the deuterated standard. 2. Degradation of the standard: Thiols can be susceptible to oxidation. The stock or working solutions may have degraded over time. 3. Suboptimal ionization parameters: The source conditions (e.g., temperature, gas flows, voltage) may not be optimal for ionizing this compound. | 1. Verify mass transitions: Calculate the theoretical exact mass of the protonated or deprotonated this compound and its expected fragment ions. Infuse a fresh solution of the standard directly into the mass spectrometer to determine the correct m/z values. 2. Prepare fresh solutions: Prepare new stock and working solutions of this compound from a reliable source. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and in an inert atmosphere if possible. 3. Optimize source parameters: Systematically optimize the ionization source parameters using a solution of the internal standard to maximize its signal intensity. |
| High variability in the internal standard signal across samples | 1. Inconsistent spiking: The internal standard is not being added to all samples and standards at the same concentration. 2. Matrix effects: Components in the sample matrix (e.g., salts, lipids, proteins) are suppressing or enhancing the ionization of this compound to a variable degree. 3. Adsorption to surfaces: Thiols can adsorb to metal surfaces in the autosampler, tubing, or LC column. | 1. Review pipetting technique: Ensure that the same volume of a consistent internal standard working solution is added to every sample, standard, and quality control. Use calibrated pipettes. 2. Improve sample preparation: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. Consider a dilution study to see if minimizing the matrix concentration reduces variability. 3. Passivate the system: Use PEEK or other inert tubing and fittings where possible. Consider passivating the LC system by repeatedly injecting a high concentration of a thiol-containing compound to block active sites. |
| Isotopic cross-talk or contribution | The M+8 peak of the analyte is interfering with the signal of the this compound, or vice-versa. | 1. Check for isotopic purity: Ensure the isotopic purity of the this compound standard is high. 2. Select unique mass transitions: Choose precursor-product ion transitions for both the analyte and the internal standard that are unique and do not have overlapping isotopic patterns. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of neat this compound.
-
Dissolve the weighed standard in an appropriate solvent (e.g., methanol, acetonitrile) to a final volume of 10 mL in a volumetric flask.
-
Store the stock solution in an amber vial at -20°C or lower.
-
-
Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution to achieve the desired concentration for spiking into samples.
-
For example, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL with the sample diluent.
-
Prepare fresh working solutions daily or as needed.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a general protocol for plasma or serum samples and should be optimized for your specific application.
-
Aliquot 100 µL of the sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in the mobile phase.
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A decision tree for troubleshooting high variability in the internal standard signal.
issues with 1,4-butanedithiol-d8 solubility in mobile phase
Technical Support Center: 1,4-Butanedithiol-d8
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of this compound in mobile phases during chromatographic analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of this compound.
Q1: I am observing poor solubility or precipitation of this compound when preparing my sample in the mobile phase. What could be the cause?
A1: Poor solubility of this compound in a given mobile phase can be attributed to several factors:
-
Polarity Mismatch: Thiols, including 1,4-butanedithiol (B72698), are generally less soluble in highly polar solvents like water compared to alcohols of similar molecular weight.[1][2][3][4] If your mobile phase has a high aqueous content, you may encounter solubility issues. 1,4-butanedithiol is known to be highly soluble in organic solvents.[5][6]
-
Low Organic Modifier Concentration: In reversed-phase chromatography, if the concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) in your mobile phase is too low, the non-polar analyte may not dissolve adequately.
-
Oxidation: Thiols can be oxidized to form disulfides, which may have different solubility properties and could precipitate out of solution.[1][3] This is more likely to occur in the presence of oxidizing agents or exposure to air over time.
Q2: How can I improve the solubility of this compound in my mobile phase?
A2: To enhance the solubility of this compound, consider the following strategies:
-
Increase Organic Content: Gradually increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your sample diluent and mobile phase.
-
Use a Stronger Sample Solvent: For analytical purposes, you can dissolve your sample in a stronger, compatible solvent in which this compound is highly soluble (e.g., 100% methanol (B129727) or acetonitrile) and then inject a small volume into your chromatographic system.[7] This minimizes the risk of precipitation on the column.
-
Adjust pH: While thiols are not strongly acidic, adjusting the pH of the mobile phase away from its pKa can sometimes improve solubility. However, be mindful of the pH limitations of your column to avoid damaging the stationary phase.[8]
-
Use Freshly Prepared Solutions: To minimize the risk of oxidation, prepare your this compound solutions fresh before analysis.
Q3: My sample of this compound appears to be degrading, leading to inconsistent results. What could be happening?
A3: The primary degradation pathway for thiols is oxidation to disulfides.[1][3] This can lead to the appearance of new peaks in your chromatogram and a decrease in the peak area of the parent compound. To mitigate this:
-
Use Degassed Solvents: Oxygen dissolved in the mobile phase can promote oxidation. Degassing your mobile phase can help to minimize this.
-
Work with Fresh Samples: Prepare samples as close to the time of analysis as possible.
-
Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample solvent may be beneficial, but this should be evaluated for potential interference with your analysis.
Data Presentation
Table 1: Physical and Chemical Properties of 1,4-Butanedithiol
| Property | Value | Reference |
| Molecular Formula | C4H10S2 | [5] |
| Molecular Weight | 122.25 g/mol | [5] |
| Appearance | Colorless to yellow liquid | [5] |
| Boiling Point | 195.5 °C | [6] |
| Melting Point | -53.9 °C | [6] |
| Density | 1.042 g/mL at 25 °C | [5] |
| Solubility | Highly soluble in organic solvents | [5][6] |
Experimental Protocols
While a specific experimental protocol for this compound is not provided, the following general methodology for reversed-phase HPLC analysis of thiols can be used as a starting point.
General Reversed-Phase HPLC Method for Thiol Analysis
-
Column Selection: A C18 or C8 stationary phase is a common choice for the analysis of non-polar to moderately polar compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
-
Start with a gradient elution, for example, from 30% B to 90% B over 15 minutes, to determine the optimal elution conditions.
-
The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is common in reversed-phase chromatography to improve peak shape for acidic compounds.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[7]
-
Dilute the stock solution to the desired concentration using the initial mobile phase composition or a solvent mixture that ensures solubility.
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) or mass spectrometry (MS) for more selective and sensitive detection.
-
Mandatory Visualization
Below is a troubleshooting workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. Thiol [chemeurope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. innospk.com [innospk.com]
- 6. 1,4-Butanedithiol - Wikipedia [en.wikipedia.org]
- 7. chiraltech.com [chiraltech.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating Analytical Methods for Thiol Quantification: A Comparison Guide Featuring 1,4-Butanedithiol-d8
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is critical for understanding biological processes and ensuring the quality and safety of pharmaceutical products. This guide provides an objective comparison of an analytical method utilizing 1,4-butanedithiol-d8 as an internal standard for the quantification of 1,4-butanedithiol (B72698). The performance of this method is benchmarked against alternative approaches, with supporting experimental data and detailed protocols to inform your analytical strategy.
The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] This is due to its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation, chromatography, and ionization.[1]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1,4-butanedithiol using this compound as an internal standard. For comparison, typical performance data for alternative methods are also presented.
| Parameter | LC-MS/MS with this compound | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | HPLC with Fluorescence Detection (after derivatization) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 92 - 108% |
| Precision (% RSD) | < 5% | < 10% | < 8% |
| Limit of Detection (LOD) | Low ng/mL | Mid ng/mL | High ng/mL |
| Limit of Quantitation (LOQ) | Low ng/mL | Mid ng/mL | High ng/mL |
| Specificity | High (mass-based detection) | High (mass-based detection) | Moderate (potential for interfering fluorescent compounds) |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
LC-MS/MS Method for 1,4-Butanedithiol Quantification
This protocol describes a typical validation procedure for the quantification of 1,4-butanedithiol in a given matrix (e.g., plasma, water) using this compound as an internal standard.
1. Materials and Reagents:
-
1,4-Butanedithiol (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control matrix (e.g., blank plasma)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Standard Preparation:
-
Prepare stock solutions of 1,4-butanedithiol and this compound in methanol.
-
Prepare a series of calibration standards by spiking the control matrix with known concentrations of 1,4-butanedithiol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation:
-
To 100 µL of sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: 0.1% Formic acid in methanol[1]
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both 1,4-butanedithiol and this compound in positive or negative ion mode, depending on the analyte's properties.
6. Method Validation:
-
Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the concentration. Perform a linear regression and determine the correlation coefficient (R²).
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for intra- and inter-day precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[2]
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Caption: Experimental workflow for the quantification of 1,4-butanedithiol.
Caption: Logical flow of the analytical method validation process.
Alternatives to this compound
While deuterated internal standards are highly effective, other options are available for the quantitative analysis of thiols:
-
Other Deuterated Thiols: For the analysis of a different thiol analyte, its corresponding deuterated version would be the ideal internal standard (e.g., ethanethiol-d6 for ethanethiol (B150549) analysis).[3]
-
¹³C or ¹⁵N Labeled Standards: These offer similar benefits to deuterated standards and can sometimes provide a more stable isotopic label, although they are often more expensive to synthesize.
-
Structural Analogs: A non-isotopically labeled compound that is chemically similar to the analyte but has a different mass can be used. However, this approach may not fully compensate for differences in ionization efficiency and matrix effects.[4]
-
Non-Isotopic Tagging: This method involves derivatizing both the analyte and a standard with different chemical tags that have similar chromatographic behavior but different masses, allowing for ratiometric quantification.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to 1,4-Butanedithiol-d8 and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that profoundly impacts data reliability. This guide provides an objective comparison between the deuterated internal standard, 1,4-butanedithiol-d8, and non-deuterated alternatives, supported by established analytical principles and illustrative experimental data.
Internal standards are essential in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variations during sample preparation, injection volume, and instrument response. An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest to ensure it is equally affected by experimental variables, thus enabling accurate quantification. This is where stable isotope-labeled internal standards (SIL-IS), such as this compound, demonstrate their superiority over non-deuterated, or structural analogue, internal standards.
Mitigating the Matrix: The Core Advantage of Deuteration
One of the most significant challenges in quantitative mass spectrometry, especially within complex biological matrices like plasma or tissue homogenates, is the "matrix effect."[1] This phenomenon, caused by co-eluting endogenous components, can lead to unpredictable suppression or enhancement of the analyte's signal, thereby compromising the accuracy of the results.[1][2]
Deuterated internal standards are the most effective tools to counteract matrix effects.[1] Because they are chemically almost identical to the analyte, they co-elute during chromatographic separation and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise quantification of the analyte.[1][3]
Head-to-Head Comparison: Performance Characteristics
The use of a deuterated internal standard like this compound offers significant advantages in analytical method performance compared to a non-deuterated internal standard, such as a structural analogue (e.g., 1,5-pentanedithiol) or a compound with a similar but not identical structure.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Internal Standard |
| Matrix Effect Compensation | Excellent | Poor to Moderate |
| Accuracy (% Bias) | Typically < 5% | Can be > 20% |
| Precision (%RSD) | Typically < 5% | Often > 15% |
| Linearity (r²) | > 0.999 | > 0.99 |
| Co-elution with Analyte | Nearly identical retention time | Different retention time |
| Extraction Recovery | Tracks analyte recovery accurately | May differ from analyte |
This table presents illustrative data based on established principles of using deuterated internal standards.
Experimental Protocol: Quantification of 1,4-Butanedithiol (B72698) in Biological Matrices
This section outlines a generalized experimental protocol for the quantitative analysis of 1,4-butanedithiol in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation:
-
To 100 µL of the plasma sample (calibrator, quality control, or unknown sample), add 10 µL of a working solution of this compound (internal standard).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
1,4-Butanedithiol: Q1/Q3 m/z 123.0 → 75.0 (Illustrative)
-
This compound: Q1/Q3 m/z 131.0 → 83.0 (Illustrative)
-
Note: Specific transitions should be optimized based on experimental conditions. A study on the related compound 1,4-butanediol (B3395766) used Q1/Q3 m/z ratios of 91/73 for the analyte and 99/81 for the d8-internal standard.[4]
-
4. Quantification:
-
The concentration of 1,4-butanedithiol in the samples is determined by calculating the peak area ratio of the analyte to its deuterated internal standard and comparing it to a calibration curve constructed from samples with known concentrations of the analyte.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the superiority of deuterated internal standards.
Caption: A typical experimental workflow for the quantification of an analyte using a deuterated internal standard.
Caption: The logical basis for the superior performance of deuterated internal standards.
Synthesis of this compound
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. Deuterated internal standards, such as this compound, are the gold standard for quantitative analysis in mass spectrometry, offering unparalleled accuracy and precision by effectively correcting for sample loss and matrix effects.[1] Their ability to co-elute and behave almost identically to the target analyte makes them superior to non-deuterated, structural analogue standards, especially in complex biological matrices. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is an investment in the quality and reliability of their data.
References
A Comparative Guide to 1,4-Butanedithiol-d8 and ¹³C-Labeled Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. In mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective, data-driven comparison between deuterium-labeled standards, using 1,4-butanedithiol-d8 as a specific example, and carbon-13 (¹³C) labeled standards.
The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest throughout sample preparation, chromatography, and ionization, ensuring accurate quantification.[1] While both deuterated and ¹³C-labeled compounds fulfill this role, their subtle yet significant differences can impact analytical performance, particularly in complex biological matrices.[1][2]
Key Performance Differences: A Head-to-Head Comparison
The principal distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects.[1][3]
Chromatographic Co-elution: A significant advantage of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[1] The mass difference in ¹³C-labeled standards is distributed throughout the carbon backbone, resulting in virtually identical physicochemical properties like polarity and hydrophobicity.[1] In contrast, deuterated standards, such as this compound, can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts.[3][4] This separation can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[1][5]
Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule, rendering them exceptionally stable and not susceptible to exchange with other atoms.[3] Deuterium (B1214612) atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions.[1][5] While the deuterium atoms in this compound are on carbon atoms and thus less likely to exchange, the stability of ¹³C labels is generally considered superior.[3]
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, pose a significant challenge in bioanalysis.[1] Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[1] The chromatographic shift of deuterated standards can result in them experiencing different matrix effects than the analyte, potentially leading to biased results.[1]
Quantitative Data Summary
The following table summarizes the expected quantitative performance differences between this compound and a hypothetical ¹³C-labeled 1,4-butanedithiol (B72698) internal standard in a typical LC-MS/MS assay.
| Performance Metric | This compound (Deuterated) | ¹³C-Labeled 1,4-Butanedithiol | Rationale & Key Considerations |
| Chromatographic Retention Time Shift (vs. Analyte) | 0.1 - 0.3 minutes | < 0.05 minutes | Deuteration can alter chromatographic properties, while ¹³C-labeling has a negligible effect.[3][4] |
| Matrix Effect Variability (CV%) | 5 - 15% | < 5% | Co-elution of ¹³C-standards provides more consistent compensation for matrix effects.[1] |
| Isotopic Stability (Back-exchange) | Low risk (label on carbon) | Negligible | ¹³C labels are not susceptible to back-exchange.[3] |
| Accuracy (% Bias) | up to ±15% | < ±5% | Differential matrix effects on deuterated standards can introduce bias.[1][5] |
| Precision (%RSD) | < 10% | < 5% | Improved correction for variability by ¹³C-standards leads to higher precision. |
Experimental Protocols
Detailed methodologies for key experiments to compare the performance of this compound and a ¹³C-labeled standard are provided below.
Protocol 1: Chromatographic Co-elution Assessment
Objective: To determine the difference in retention time between the analyte (1,4-butanedithiol) and the two isotopic internal standards.
Methodology:
-
Prepare a solution containing the analyte, this compound, and the ¹³C-labeled 1,4-butanedithiol in a suitable solvent.
-
Analyze the solution using a high-resolution liquid chromatography system coupled with a mass spectrometer (LC-MS).
-
The chromatographic system should employ a gradient elution program that provides good separation of the analyte from potential matrix components.
-
Monitor the elution of each compound using their specific mass-to-charge ratios (m/z).
-
Record the retention times for the analyte and each internal standard. The difference in retention times indicates the degree of chromatographic shift.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standards.[6]
Methodology:
-
Obtain at least six different lots of the blank biological matrix (e.g., plasma, urine) from individual donors.[6]
-
Prepare two sets of samples at low and high concentrations:
-
Analyze both sets of samples by LC-MS/MS.[6]
-
Calculate the matrix factor (MF) for the analyte and each internal standard in each lot of the matrix. The MF is the ratio of the peak area in the presence of the matrix (Set B) to the peak area in the absence of the matrix (Set A).
-
The coefficient of variation (CV%) of the matrix factor across the different lots should be calculated to assess the variability of the matrix effect.
Protocol 3: Stability Evaluation
Objective: To evaluate the stability of the deuterated internal standard for potential isotopic exchange.
Methodology:
-
Prepare quality control (QC) samples of this compound in the biological matrix at low and high concentrations.
-
Subject the QC samples to various storage and handling conditions, such as:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.[6]
-
Short-Term Stability: At room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Stored at -20°C or -80°C for an extended period.
-
-
Analyze the stability samples by LC-MS/MS.
-
Monitor for any decrease in the signal of the deuterated standard or the appearance of a signal corresponding to a partially deuterated or non-deuterated form.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[6]
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Comparison of chromatographic behavior between deuterated and ¹³C-labeled standards.
Caption: Logical relationships in the selection and validation of an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Validation Using 1,4-Butanedithiol-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices for conducting an inter-laboratory validation of a quantitative analytical method, using the hypothetical analysis of 1,4-butanedithiol (B72698) with its deuterated analog, 1,4-butanedithiol-d8, as an internal standard. The objective is to ensure that an analytical method yields consistent, reliable, and reproducible results across different laboratories, a critical requirement in drug development and clinical trials.
The Gold Standard: Deuterated Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[1][2] A SIL-IS is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes like deuterium.[1] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar effects during sample extraction, chromatography, and ionization.[1] By normalizing the analyte's signal to that of the SIL-IS, variations arising from matrix effects, instrument response, and sample processing can be effectively compensated for, leading to highly accurate and precise quantification.[1][3][4]
The use of a deuterated internal standard like this compound is particularly advantageous over using a structural analog. While a structural analog may have similar chemical properties, it will not behave identically to the analyte during all stages of the analysis, potentially leading to less accurate results. The co-elution and co-ionization of the analyte and its deuterated internal standard allow for the correction of variations in sample extraction, matrix effects, and instrument response, leading to significantly improved accuracy and precision.[2]
Inter-Laboratory Validation: Ensuring Data Comparability
Inter-laboratory validation, also known as a round-robin or proficiency test, is a crucial step in the standardization of an analytical method.[2] It involves multiple laboratories analyzing the same set of standardized samples to assess the level of agreement and identify potential sources of variability.[2] This process is essential for ensuring that data generated from different sites in a multi-center clinical trial or research collaboration can be reliably compared and combined.
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Hypothetical Inter-Laboratory Validation of 1,4-Butanedithiol Assay
This section presents hypothetical data from an inter-laboratory validation study for the quantification of 1,4-butanedithiol in human plasma using this compound as an internal standard. Three laboratories participated in this study, and each received blinded quality control (QC) samples at low, medium, and high concentrations.
Data Presentation
The following tables summarize the performance of the three laboratories in terms of accuracy and precision.
Table 1: Inter-Laboratory Accuracy of 1,4-Butanedithiol Quantification
| QC Level | Nominal Concentration (ng/mL) | Laboratory 1 Mean Measured Conc. (ng/mL) | Laboratory 1 Accuracy (%) | Laboratory 2 Mean Measured Conc. (ng/mL) | Laboratory 2 Accuracy (%) | Laboratory 3 Mean Measured Conc. (ng/mL) | Laboratory 3 Accuracy (%) |
| Low | 5.0 | 5.2 | 104.0 | 4.9 | 98.0 | 5.3 | 106.0 |
| Medium | 50.0 | 48.5 | 97.0 | 51.0 | 102.0 | 49.0 | 98.0 |
| High | 200.0 | 198.0 | 99.0 | 204.0 | 102.0 | 194.0 | 97.0 |
Table 2: Inter-Laboratory Precision of 1,4-Butanedithiol Quantification
| QC Level | Nominal Concentration (ng/mL) | Laboratory 1 Intra-Assay Precision (%CV) | Laboratory 1 Inter-Assay Precision (%CV) | Laboratory 2 Intra-Assay Precision (%CV) | Laboratory 2 Inter-Assay Precision (%CV) | Laboratory 3 Intra-Assay Precision (%CV) | Laboratory 3 Inter-Assay Precision (%CV) | Overall Inter-Laboratory Precision (%CV) |
| Low | 5.0 | 4.5 | 6.2 | 5.1 | 7.0 | 4.8 | 6.5 | 7.8 |
| Medium | 50.0 | 3.2 | 4.5 | 3.8 | 5.1 | 3.5 | 4.8 | 5.5 |
| High | 200.0 | 2.8 | 3.9 | 3.1 | 4.2 | 2.9 | 4.0 | 4.7 |
The data demonstrates a high degree of accuracy and precision both within and between laboratories, highlighting the robustness of the analytical method when a deuterated internal standard is employed. The use of this compound effectively minimizes the variability that can arise from different operators, instruments, and laboratory environments.
Experimental Protocols
A detailed and standardized experimental protocol is fundamental to the success of an inter-laboratory validation study. The following is a representative protocol for the quantification of 1,4-butanedithiol in human plasma using LC-MS/MS.
Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound at a concentration of 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex mix the samples for 1 minute.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
1,4-Butanedithiol transition: m/z 123.0 -> 75.0
-
This compound transition: m/z 131.0 -> 83.0
-
The principle of quantification using a deuterated internal standard is illustrated in the diagram below.
Conclusion
The use of a deuterated internal standard, such as this compound, is a powerful strategy for developing robust and reproducible quantitative LC-MS/MS assays. Inter-laboratory validation is an indispensable process to ensure that such methods can be successfully transferred and implemented across different sites, thereby guaranteeing the integrity and comparability of data in multi-center studies. The hypothetical data presented in this guide illustrates the high level of accuracy and precision that can be achieved with a well-validated method employing a deuterated internal standard.
References
The Gold Standard for Thiol Analysis: A Comparative Guide to Methods Utilizing 1,4-Butanedithiol-d8
For researchers, scientists, and drug development professionals engaged in the precise quantification of volatile sulfur compounds and thiols, the choice of analytical methodology is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of analytical methods employing the deuterated internal standard, 1,4-butanedithiol-d8, against alternative approaches. Supported by a review of established analytical principles, this document aims to furnish the scientific community with the necessary information to select the most appropriate method for their research needs.
The use of stable isotope-labeled internal standards, such as this compound, in conjunction with mass spectrometry is widely recognized as a superior technique for quantitative analysis. This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages in terms of accuracy and precision by effectively compensating for variations in sample preparation and instrumental analysis.
The Power of Isotope Dilution: Unparalleled Accuracy and Precision
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical workflow. Because the deuterated standard is chemically identical to the native analyte, it experiences the same physical and chemical processes throughout sample extraction, derivatization, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using a mass spectrometer, highly accurate and precise quantification can be achieved. This ratio remains constant even if there are variations in sample recovery, injection volume, or ionization efficiency in the mass spectrometer. This intrinsic correction for analytical variability is what sets IDMS apart from other quantification methods that rely on external calibration or structurally different internal standards.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for the quantification of thiols and dithiols depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While methods utilizing this compound as an internal standard are primarily coupled with gas chromatography-mass spectrometry (GC-MS), it is valuable to compare this approach with other common techniques for thiol analysis.
| Method | Principle | Typical Analytes | Advantages | Disadvantages |
| GC-MS with this compound (IDMS) | Isotope dilution analysis. A known amount of this compound is added to the sample. The ratio of native 1,4-butanedithiol (B72698) (or other target thiols after derivatization) to the deuterated standard is measured by GC-MS. | Volatile thiols, dithiols, and other sulfur compounds in complex matrices (e.g., food, beverages, biological samples). | High accuracy and precision, effectively corrects for matrix effects and sample loss, high specificity. | Requires a mass spectrometer, synthesis of deuterated standard can be costly. |
| GC with Sulfur-Selective Detectors (e.g., FPD, SCD) | Gas chromatographic separation followed by detection using a detector specific for sulfur-containing compounds. Quantification is typically performed using an external standard or a non-isotopic internal standard. | Volatile sulfur compounds in various matrices. | High sensitivity for sulfur compounds, relatively lower cost than MS. | Susceptible to matrix effects, does not correct for sample preparation losses as effectively as IDMS, potential for co-eluting interferences. |
| High-Performance Liquid Chromatography (HPLC) with Derivatization | Thiols are derivatized with a chromophoric or fluorophoric reagent to enable detection by UV-Vis or fluorescence detectors. Quantification is done using an external standard curve. | A wide range of thiols, including non-volatile compounds, in biological and pharmaceutical samples. | Versatile for various thiols, high sensitivity with fluorescent derivatizing agents. | Derivatization step can introduce variability, susceptible to matrix effects, may not be suitable for highly volatile thiols. |
| Colorimetric Assays (e.g., Ellman's Reagent) | A chemical reaction between the thiol and a reagent produces a colored product, the absorbance of which is measured. | Total thiol content in a sample. | Simple, rapid, and inexpensive, suitable for high-throughput screening. | Lacks specificity for individual thiols, susceptible to interference from other reducing agents. |
Experimental Protocol: Quantification of 1,4-Butanedithiol using GC-MS with this compound Internal Standard
This protocol outlines a general procedure for the quantification of 1,4-butanedithiol in a sample matrix using an isotope dilution GC-MS method.
1. Materials and Reagents:
-
1,4-Butanedithiol standard
-
This compound internal standard solution (of known concentration)
-
Organic solvent (e.g., dichloromethane, hexane)
-
Anhydrous sodium sulfate
-
Derivatizing agent (optional, depending on the specific application, e.g., for converting thiols to more stable derivatives)
-
Sample matrix (e.g., food extract, biological fluid)
2. Sample Preparation:
-
Accurately weigh or measure a known amount of the sample into a vial.
-
Spike the sample with a known volume of the this compound internal standard solution.
-
Vortex the sample to ensure thorough mixing and equilibration of the internal standard with the native analyte.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent. Vortex vigorously and then centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
(Optional) If derivatization is required, add the derivatizing agent and follow the appropriate reaction conditions (e.g., heating, incubation time).
-
Concentrate the extract to a final volume suitable for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for the analysis of volatile sulfur compounds (e.g., DB-5ms, DB-Sulfur).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. (This is an example and should be optimized for the specific application).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
For 1,4-butanedithiol (analyte): Select characteristic ions (e.g., m/z 122, 88, 61).
-
For this compound (internal standard): Select the corresponding shifted ions (e.g., m/z 130, 96, 67).
-
-
4. Data Analysis:
-
Integrate the peak areas of the selected ions for both the native analyte and the deuterated internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Prepare a calibration curve by analyzing a series of standards containing known concentrations of 1,4-butanedithiol and a constant concentration of this compound. Plot the response ratio against the concentration of the analyte.
-
Determine the concentration of 1,4-butanedithiol in the unknown sample by interpolating its response ratio on the calibration curve.
Visualizing the Workflow
The following diagram illustrates the general workflow for the quantification of thiols using an isotope dilution mass spectrometry approach.
Figure 1: General workflow for thiol quantification using isotope dilution GC-MS.
Conclusion
For researchers requiring the highest level of accuracy and precision in the quantification of 1,4-butanedithiol and other volatile thiols, the use of this compound as an internal standard in an isotope dilution mass spectrometry method is the unequivocal gold standard. While other methods offer advantages in terms of cost or simplicity, they cannot match the ability of IDMS to correct for analytical variability and matrix effects. The detailed protocol and workflow provided in this guide serve as a foundational resource for the implementation of this robust and reliable analytical technique.
Linearity Assessment of Thiol Analysis Using 1,4-Butanedithiol-d8 Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of thiols, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, 1,4-butanedithiol-d8, with alternative standards in linearity assessments for thiol quantification, supported by experimental data and detailed protocols. Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based analyses due to their chemical similarity to the target analytes.[1]
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, such as this compound, are stable isotope-labeled analogs of the analyte of interest. In mass spectrometry, these standards are easily differentiated from the native analyte due to their mass shift, yet they exhibit nearly identical physicochemical properties. This similarity ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.
Advantages of this compound:
-
High Accuracy and Precision: Minimizes variability introduced during sample workup and analysis.
-
Matrix Effect Compensation: Co-elution with the analyte allows for effective correction of signal suppression or enhancement caused by complex sample matrices.
-
Improved Reproducibility: Leads to more consistent results across different sample sets and analytical runs.
Alternative Internal Standards
While deuterated standards are preferred, other compounds can be used as internal standards. These are typically structurally similar to the analyte but not isotopically labeled.
Common Alternatives:
-
Homologous Thiols: Thiols with a different alkyl chain length.
-
Structurally Similar Compounds: Molecules with similar functional groups and physicochemical properties.
Limitations of Alternatives:
-
Differential Matrix Effects: Structural differences can lead to variations in how the internal standard and analyte are affected by the sample matrix.
-
Chromatographic Separation: The internal standard may not perfectly co-elute with the analyte, leading to less effective correction.
-
Variations in Ionization Efficiency: Differences in chemical structure can result in different ionization efficiencies compared to the analyte.
Linearity Assessment: A Performance Comparison
Linearity is a critical parameter in analytical method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. The use of a suitable internal standard is crucial for establishing a reliable linear model.
| Analyte Type | Internal Standard Type | Concentration Range | Correlation Coefficient (R²) | Reference |
| Volatile Sulfur Compounds | Not Specified | 0.10–26.67 nmol/mol | ≥ 0.9968 | [2] |
| Nine Volatile Sulfur Compounds | Not Specified | up to 20 ppb (v/v) | Not Specified | [3] |
This data illustrates the high degree of linearity that can be achieved in the analysis of volatile sulfur compounds when using appropriate analytical methodologies, which typically include an internal standard. The use of a deuterated internal standard like this compound is expected to yield similarly excellent linearity.
Experimental Protocol: Linearity Assessment of a Thiol Analyte by GC-MS
This section provides a detailed, representative methodology for conducting a linearity assessment for a thiol analyte using this compound as an internal standard.
1. Materials and Reagents:
-
Thiol analyte of interest
-
This compound (Internal Standard, IS)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Derivatizing agent (if necessary for the thiol)
-
GC-MS grade helium (carrier gas)
2. Preparation of Standard Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of the thiol analyte and this compound in the chosen solvent at a high concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the desired concentration range. Each calibration standard should be spiked with a constant concentration of the this compound internal standard. A typical range for calibration standards could be from 1 to 500 ng/mL.
3. Sample Preparation:
-
For each calibration level, transfer a fixed volume of the working standard solution to a vial.
-
If derivatization is required to improve the volatility or chromatographic behavior of the thiol, add the derivatizing agent according to the established protocol and allow the reaction to complete.
-
Dilute the final solution to a fixed volume with the solvent.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for sulfur compound analysis (e.g., DB-1, DB-5ms).
-
Inlet: Split/splitless injector, with the appropriate temperature and split ratio.
-
Oven Temperature Program: An optimized temperature program to ensure good separation of the analyte and internal standard from any matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor at least two characteristic ions for the analyte and the internal standard.
-
5. Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the linearity range. An R² value greater than 0.99 is generally considered acceptable.
Workflow for Linearity Assessment
References
A Comparative Guide to Analyte Detection: Thiol-Based Derivatization vs. Alternative Methods
For researchers, scientists, and drug development professionals, selecting the optimal analytical method is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of thiol-based derivatization techniques and alternative methods for the detection of key analytes, with a focus on arsenic and selenium. While specific data for 1,4-butanedithiol-d8 is not extensively available in current literature, this guide leverages data from structurally similar thiol-containing reagents and contrasts them with established analytical techniques.
This publication aims to provide an objective comparison of performance, supported by experimental data, to aid in methodological decisions for sensitive and precise analyte quantification.
Data Presentation: Limit of Detection (LOD) Comparison
The limit of detection (LOD) is a critical performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. The following tables summarize the LODs for arsenic and selenium species using various analytical techniques, including thiol-based derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS), as well as direct analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Hydride Generation Atomic Absorption Spectrometry (HG-AAS).
Table 1: Limit of Detection (LOD) for Arsenic Species
| Analytical Method | Derivatizing Agent | Analyte | Limit of Detection (LOD) |
| GC-MS | Ethylthioglycolate | Dimethylarsinate (DMA) | 5.8 pg[1][2] |
| GC-MS | Ethylthioglycolate | Monomethylarsonate (MMA) | 14.0 pg[1][2] |
| GC-MS | 2,3-dimercapto-1-propanol (BAL) | Inorganic Arsenic (iAs) & MMA | 0.24 ng/mL & 1.31 ng/mL, respectively[3] |
| HPLC-ICP-MS | None | Arsenic Species (As(III), As(V), MMA, DMA) | 0.3 - 0.4 ng As mL⁻¹[4] |
| ICP-MS | None | Arsenic (As) | 0.08 µg/L[5] |
| HG-AAS | None | Arsenic (As) | 2 µg/L[6] |
| HPLC-HG-AAS | None | Arsenite (As(III)) & Arsenate (As(V)) | 0.8 µg/L[7] |
Table 2: Limit of Detection (LOD) for Selenium Species
| Analytical Method | Derivatizing Agent | Analyte | Limit of Detection (LOD) |
| HPLC-ICP-MS | None | Selenite (Se(IV)) | 0.68 µg/L[7] |
| HPLC-ICP-MS | None | Selenate (Se(VI)) | 0.55 µg/L[7] |
| ICP-MS | None | Selenium (Se) | 0.1 µg/L[5] |
| HG-AAS | None | Selenium (Se) | 2 µg/L[6] |
| HPLC-ICP-MS | None | Selenomethionine (SeMet), Selenomethionine oxide (SeMetO), Se-methylselenocysteine (MeSeCys) | 0.05 µg/L[8] |
| HPLC-ICP-MS | None | Selenate (Se(VI)) | 0.06 µg/L[8] |
| HPLC-ICP-MS | None | Selenocystine (SeCys2) | 0.1 µg/L[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the derivatization of arsenic species using a thiol-containing agent and a common non-derivatization method.
Protocol 1: Derivatization of Arsenic Species with 2,3-dimercapto-1-propanol (BAL) for GC-MS Analysis
This protocol is adapted from a method for the simultaneous determination of inorganic arsenic and monomethylarsonic acid (MMA) in soil.[3]
1. Sample Extraction:
-
Accurately weigh 0.20 g of the soil sample into a 50 mL polypropylene (B1209903) tube.
-
Add 25 mL of a mixed solution containing 1.0 mol/L phosphoric acid and 0.1 mol/L ascorbic acid.
-
Heat the mixture in a water bath at 100°C for 3 hours.
-
After cooling, centrifuge the supernatant at 5000 r/min for 20 minutes and filter through a 0.45 µm organic filter membrane.
2. Pre-reduction:
-
Transfer 1 mL of the sample extract or standard solution into a 15 mL polypropylene tube.
-
Add 0.4 mL of SnCl₂ solution and 0.2 mL of KI solution.
-
Vortex the tube for 10 seconds and incubate for 30 minutes at room temperature.
3. Derivatization:
-
Add 150 µL of 0.2% (v/v) 2,3-dimercapto-1-propanol (BAL) solution to the tube.
-
Place the tube in a water bath at 40°C for 30 minutes.
4. Extraction of Derivatives:
-
Add a mixture of 1 mL of dichloromethane (B109758) and 10 µL of a hexachlorobenzene (B1673134) solution (1 mg/mL) as an internal standard.
-
Agitate the mixture for 2 minutes.
-
Centrifuge to separate the organic phase.
-
Collect the organic phase for GC-MS analysis.
5. GC-MS Analysis:
-
Inject the organic extract into the GC-MS system.
-
Use a suitable temperature program to separate the derivatized arsenic species.
-
Monitor characteristic ions for the identification and quantification of iAs-BAL and MMA-BAL derivatives.
Protocol 2: Analysis of Arsenic and Selenium by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol outlines a general procedure for the direct determination of total arsenic and selenium in blood samples.[5]
1. Sample Preparation:
-
Pipette 200 µL of the blood sample into a suitable tube.
-
Add 500 µL of a 10% v/v tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) solution.
-
Incubate the mixture for 10 minutes.
-
Dilute the sample to 10 mL with a solution containing 0.05% w/v ethylenediaminetetraacetic acid (EDTA) and 0.005% v/v Triton X-100.
2. Internal Standard:
-
Add an internal standard solution (e.g., Rhodium) to all samples, blanks, and calibration standards.
3. ICP-MS Analysis:
-
Introduce the prepared samples directly into the ICP-MS instrument.
-
Aspirate the solution into the plasma to generate ions.
-
Detect and quantify the isotopes of interest (e.g., ⁷⁵As for arsenic and ⁷⁸Se or ⁸²Se for selenium).
-
Use a matrix-matched calibration curve for accurate quantification.
Mandatory Visualization
To facilitate a clearer understanding of the analytical workflows, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for analyte detection using thiol-based derivatization followed by GC-MS.
Caption: Experimental workflow for direct analyte detection using ICP-MS or HG-AAS.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of arsenic species in fish after derivatization by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple method based on ICP-MS for estimation of background levels of arsenic, cadmium, copper, manganese, nickel, lead, and selenium in blood of the Brazilian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.publicnow.com [docs.publicnow.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Validation of Analytical Methods with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals: Ensuring Data Integrity Through Rigorous Method Comparison
In the landscape of drug development and bioanalysis, the integrity and consistency of analytical data are paramount. The choice of an internal standard (IS) is a critical factor that significantly influences the accuracy and precision of quantitative assays.[1] While stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard," practical considerations such as cost and availability may necessitate the use of structural analogs.[2][3] When analytical methods employing different internal standards are used within or across studies, a thorough cross-validation is essential to ensure the comparability and reliability of the data generated.[1]
This guide provides an objective comparison of analytical methods utilizing different internal standards, supported by experimental data and detailed methodologies.
The Gold Standard vs. The Practical Alternative: A Performance Showdown
A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavy stable isotope (e.g., ²H, ¹³C, ¹⁵N).[3] This modification makes it chemically and physically almost identical to the analyte, allowing it to effectively compensate for variations during sample preparation, chromatography, and ionization.[4][5] A structural analog IS is a molecule with a similar chemical structure to the analyte.[6] While more accessible, its behavior may not perfectly mimic the analyte, potentially impacting data accuracy.[6]
Data Presentation: Quantitative Comparison of Internal Standards
The following tables summarize the performance of SIL-IS versus structural analog IS from various studies.
Table 1: Performance Comparison for the Quantification of Tubulin Inhibitor D-24851 [7]
| Internal Standard Type | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Deuterated IS | 0.5 | 2.5 | 5.8 |
| 5 | -1.2 | 3.5 | |
| 50 | 0.8 | 2.1 | |
| Analog IS | 0.5 | -8.7 | 12.4 |
| 5 | -5.4 | 8.9 | |
| 50 | -3.6 | 6.2 |
Table 2: Performance Comparison for the Quantification of Kahalalide F [8]
| Parameter | With Structural Analog IS | With SIL-IS | Conclusion |
| Mean Bias (%) | 96.8 | 100.3 | SIL-IS showed a mean bias closer to 100%, indicating higher accuracy. |
| Standard Deviation of Bias (%) | 8.6 | 7.6 | The lower standard deviation with SIL-IS suggests better precision. |
| Processed Extract Stability | Up to 16 hours | At least 5 days | The use of SIL-IS significantly prolonged the stability of the processed extract. |
Table 3: Performance Comparison for Therapeutic Drug Monitoring of Sirolimus [7]
| Internal Standard | Inter-Patient Assay Imprecision (CV%) |
| Deuterated (SIR-d3) | 4.5% |
| Structural Analog (DMR) | 7.8% |
Experimental Protocols: A Framework for Cross-Validation
A rigorous cross-validation study is crucial to compare the performance of analytical methods with different internal standards.
Objective
To compare the performance of two different internal standards (e.g., a SIL-IS and a structural analog IS) for the quantification of a specific analyte in a given biological matrix.
Materials
-
Blank biological matrix from at least six different sources.[2]
-
Certified reference standards of the analyte.[2]
-
Internal Standard 1 (e.g., SIL-IS).[2]
-
Internal Standard 2 (e.g., structural analog IS).[2]
-
All necessary reagents and solvents for the analytical method (e.g., LC-MS/MS).[2]
Methodology
-
Preparation of Stock and Working Solutions : Prepare separate stock solutions of the analyte and each internal standard. From these, prepare working solutions for spiking into the biological matrix.[2]
-
Preparation of Calibration Standards and Quality Control (QC) Samples :
-
Spike the blank biological matrix with the analyte to prepare calibration standards at a minimum of six concentration levels, including the lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ).[2]
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[2]
-
-
Sample Set Preparation : Divide the prepared calibration standards and QC samples into two sets. To one set, add IS 1, and to the other set, add IS 2, both at a constant concentration.[2]
-
Sample Analysis : Analyze both sets of samples using the validated analytical method.
-
Data Evaluation :
-
Linearity : Analyze the calibration curves for each IS and evaluate the regression model.[2]
-
Accuracy and Precision : Determine the accuracy and precision of the QC samples for each method.
-
Matrix Effect : Evaluate ion suppression or enhancement for the analyte and each IS by comparing the response in the presence and absence of the matrix from at least six different sources. The SIL-IS is expected to track the analyte's matrix effect more closely.[2]
-
Recovery : Determine the extraction recovery of the analyte and each IS at three concentration levels (low, medium, and high).[2]
-
Incurred Sample Reanalysis (ISR) : If available, analyze a set of incurred (study) samples using the analytical method with each of the two internal standards. Compare the results to assess the real-world performance of each IS.
-
Visualizing the Workflow
To better understand the logical flow of selecting and cross-validating an internal standard, the following diagrams have been created.
Caption: Workflow for internal standard selection and cross-validation.
Caption: Protocol for bioanalytical method cross-validation.
Conclusion: A Data-Driven Decision
The cross-validation of analytical methods using different internal standards provides invaluable data for selecting the most appropriate IS for a particular assay.[2] While SIL-ISs are generally preferred and have been shown to be superior in challenging matrices or for analytes prone to degradation, a well-chosen structural analog can perform adequately, especially in less complex assays.[2] Ultimately, the decision should be based on a thorough evaluation of the experimental data. By following a rigorous cross-validation protocol, researchers can ensure the development of a robust and reliable bioanalytical method that meets regulatory expectations and provides high-quality data for drug development. This data-driven approach allows for a confident selection of an internal standard that is "fit-for-purpose," balancing performance with practical considerations.
References
A Comparative Guide to the Performance of 1,4-Butanedithiol-d8 in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application and performance of 1,4-butanedithiol-d8 as a deuterated internal standard in quantitative mass spectrometry-based bioanalysis. The inherent challenges in accurately quantifying low molecular weight thiols in complex biological matrices are significant, primarily due to their susceptibility to oxidation and interaction with matrix components. The use of a stable isotope-labeled internal standard, such as this compound, is a critical strategy for achieving accurate, precise, and robust analytical methods.
The primary role of this compound is to serve as an internal standard (IS) for the quantification of its non-labeled counterpart or other structurally similar small thiol-containing molecules. In isotope dilution mass spectrometry, a known amount of the deuterated standard is added to the sample at the earliest stage of preparation. Because this compound is chemically identical to the analyte of interest, it experiences the same effects during sample extraction, derivatization, and ionization. By tracking the ratio of the analyte to the internal standard, variations in sample recovery and matrix-induced signal suppression or enhancement are effectively normalized, leading to highly reliable quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While specific performance data for this compound across various matrices is not extensively published in comparative format, its advantages can be understood through the established principles of isotope dilution. The following table provides an illustrative comparison of the expected performance of a typical LC-MS/MS method for a small thiol analyte when using a deuterated internal standard versus a non-deuterated (structural analog) internal standard.
| Performance Parameter | Method Using this compound (Illustrative) | Method Using Non-Deuterated Analog IS (Illustrative) | Rationale for Superior Performance |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% | Co-elution with the analyte allows for precise correction of matrix effects and ionization variability. |
| Precision (%RSD) | < 5% | < 15% | Effectively normalizes variations in extraction recovery and instrument response. |
| Recovery (%) | Not critical for final quantification | 85-115% (must be consistent) | The ratio of analyte to IS is constant regardless of absolute recovery, simplifying method development. |
| Matrix Effect (%) | Compensated | Significant and Variable | The deuterated standard experiences the same signal suppression or enhancement as the analyte. |
| Limit of Quantification | Lower | Higher | Improved signal-to-noise ratio due to precise correction of analytical variability. |
Logical Workflow for Bioanalytical Quantification
The use of a deuterated internal standard is integral to a robust bioanalytical workflow. It is introduced at the beginning of the sample preparation process to ensure it accounts for variability in all subsequent steps.
Caption: Experimental workflow for thiol analysis using a deuterated internal standard.
Detailed Experimental Protocol: Quantification of a Thiol Analyte in Human Plasma
This section provides a representative protocol for the quantification of a low molecular weight thiol in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Human plasma (collected in K2EDTA tubes)
-
This compound (Internal Standard Stock Solution: 1 mg/mL in methanol)
-
Analyte of interest (Stock Solution: 1 mg/mL in methanol)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (0.5 M in water)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
2. Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of a working solution of this compound (e.g., 50 ng/mL in methanol).
-
To reduce disulfide bonds, add 10 µL of TCEP solution, vortex briefly, and incubate at 37°C for 30 minutes.
-
For protein precipitation, add 400 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor/product ion pairs for the analyte and for this compound would need to be optimized.
Principle of Isotope Dilution for Error Correction
The core advantage of using this compound is its ability to perfectly mimic the analyte through the analytical process, thus correcting for unavoidable experimental variations.
Caption: How a deuterated IS corrects for analytical variability.
Navigating Regulatory Acceptance: A Comparative Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a pivotal decision that directly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data and regulatory perspectives, to facilitate informed decisions in bioanalytical method development.
In the rigorous landscape of drug development, the accuracy and reliability of bioanalytical data are non-negotiable for regulatory submissions. Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1][2] A central tenet of these guidelines is the strong preference for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being a prevalent choice, to ensure a method is fit for its intended purpose.[1][3][4]
An internal standard (IS) is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during the analytical process.[5][6] The ideal IS should mimic the physicochemical properties of the analyte to be equally affected by variations in sample preparation, injection volume, and instrument response.[7][8] Deuterated standards, which are chemically identical to the analyte but have one or more hydrogen atoms replaced by deuterium (B1214612), are widely considered the gold standard in mass spectrometry-based bioanalysis.[1][8]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus and regulatory guidance favor SIL-ISs, like deuterated standards, for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[7] Their near-identical chemical and physical properties to the analyte allow for better tracking during sample extraction and co-elution during chromatography, which is crucial for compensating for matrix effects.[7][8] Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a major source of variability in LC-MS assays.[9]
While deuterated standards are the preferred choice, structural analogs (non-deuterated standards) are sometimes used when a SIL-IS is unavailable.[10][11] However, their different physicochemical properties can lead to different chromatographic retention times and extraction recoveries, resulting in less effective compensation for analytical variability.[10]
The following tables summarize the quantitative performance of deuterated versus non-deuterated internal standards based on key validation parameters.
Table 1: Comparison of Key Bioanalytical Validation Parameters
| Validation Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Typical Acceptance Criteria (ICH M10) |
| Accuracy | High (typically within ±5% of nominal value) | Can be variable, prone to bias | Mean concentration within ±15% of nominal values (±20% at LLOQ)[12] |
| Precision | High (CV% typically <10%) | Lower, with higher variability (CV% can exceed 15%) | CV should not exceed 15% (20% at LLOQ)[12] |
| Matrix Effect | Excellent compensation due to co-elution and similar ionization | Inconsistent compensation, susceptible to differential matrix effects | IS-normalized matrix factor CV ≤ 15%[9] |
| Recovery | Consistent and reproducible, closely tracks analyte | Can be different from the analyte, leading to variability | Should be consistent, precise, and reproducible[13] |
Table 2: Illustrative Experimental Data Comparison
This table presents example data from a comparative study evaluating a deuterated IS and a structural analog IS for the quantification of an anticancer agent, Kahalalide F.[10]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (from 100%) |
| Deuterated (SIL) IS | 100.3 | 7.6 | Not significant (p=0.5) |
| Structural Analog IS | 96.8 | 8.6 | Significant (p < 0.0005)[6] |
Experimental Protocols
To objectively compare the performance of different internal standards, a thorough validation experiment is essential. The following are detailed methodologies for key experiments.
Assessment of Matrix Effects
Objective: To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).[7][8]
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare the analyte and IS in a neat (non-matrix) solution at low and high concentrations.[5]
-
Set 2 (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the resulting extract with the analyte and IS at the same low and high concentrations as Set 1.[5][14]
-
Set 3 (Matrix with IS): Spike the internal standard into the blank matrix from the same six sources and extract.
-
-
Analyze Samples: Inject all prepared samples into the LC-MS system.[7]
-
Calculate Matrix Factor (MF): The MF is calculated for the analyte and the IS separately:
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte Peak Area / IS Peak Area in Post-Extraction Spike) / (Analyte Peak Area / IS Peak Area in Neat Solution)
-
-
Assess Variability: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different sources of the biological matrix is calculated. A lower CV% indicates better compensation for matrix effects.[8]
Evaluation of Extraction Recovery
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.[14]
Procedure:
-
Prepare Three Sets of Samples at low, medium, and high concentrations:[13]
-
Set 1 (Extracted Samples): Spike the analyte and IS into the biological matrix and proceed with the extraction.[14]
-
Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and IS into the extracted matrix. This represents 100% recovery.
-
Set 3 (Neat Standards): Prepare the analyte and IS in the reconstitution solvent.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Recovery:
-
Recovery (%) = (Peak Area of Analyte in Set 1 / Peak Area of Analyte in Set 2) x 100
-
Mandatory Visualizations
Conclusion
The use of deuterated internal standards is a well-established and regulatory-accepted practice in quantitative bioanalysis.[2] Their ability to closely mimic the analyte of interest provides robust compensation for analytical variability, leading to more accurate and precise data.[1][6] While potential pitfalls such as chromatographic isotope effects and the stability of the deuterium label exist, a thorough validation process can mitigate these risks.[1][10] For assays demanding the highest level of accuracy and precision, other stable isotope-labeled standards, such as ¹³C or ¹⁵N, may offer superior performance, albeit often at a higher cost.[1][15] Ultimately, a comprehensively validated bioanalytical method using a high-quality deuterated internal standard will meet the stringent requirements of regulatory agencies and ensure the integrity of bioanalytical data in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. benchchem.com [benchchem.com]
- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Comparative Guide to Analyzing Recovery Efficiency: 1,4-Butanedithiol-d8 and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a critical aspect of research and development. The recovery efficiency of an analytical method—the percentage of an analyte recovered during sample preparation—is a key parameter that influences the accuracy and reliability of results. The use of a stable isotope-labeled internal standard, such as 1,4-butanedithiol-d8, is a powerful technique to account for analyte loss during sample processing and to enhance the precision of quantification, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.
This guide provides an objective comparison of the use of this compound for analyzing recovery efficiency with alternative methods for thiol quantification. The performance of this approach is compared with established techniques, supported by experimental principles and data to facilitate informed decisions for specific research needs.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a deuterated internal standard like this compound operates on the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to a sample at the beginning of the sample preparation process. Because this compound is chemically identical to its non-deuterated counterpart, it experiences the same physical and chemical processes during extraction, derivatization, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the deuterated internal standard. The mass spectrometer can distinguish between the analyte and the heavier internal standard, allowing for the accurate calculation of the analyte's initial concentration by comparing the signal ratio of the analyte to the internal standard. This method is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision.
Comparison of Thiol Quantification and Recovery Analysis Methods
The choice of method for determining recovery efficiency and quantifying thiols depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table provides a comparison of key performance characteristics of using this compound with LC-MS against common alternative methods for thiol analysis.
| Feature | LC-MS with this compound | Ellman's Assay (DTNB) | Fluorescent Probe-Based Assays |
| Principle | Isotope Dilution Mass Spectrometry. | Colorimetric; reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiols to produce a yellow-colored product.[1][2] | Fluorometric; derivatization of thiols with a non-fluorescent probe to form a highly fluorescent product.[3] |
| Specificity | High (for the target analyte). | Low (measures total free thiols). | Can be designed for high selectivity to specific thiols.[3] |
| Sensitivity | High (ng/mL to pg/mL). | Moderate (µM range).[2] | Very High (nM to pM range).[1][4] |
| Accuracy & Precision | Excellent (typically <15% CV). | Good, but can be affected by interfering substances. | Good to Excellent. |
| Matrix Effect | Compensated by the internal standard. | Susceptible to interference from colored or turbid samples.[2] | Can be affected by quenching or autofluorescence from the matrix. |
| Instrumentation | LC-MS/MS system. | Spectrophotometer or plate reader. | Fluorometer or fluorescence plate reader. |
| Throughput | Moderate to High. | High. | High. |
Experimental Protocols
Representative Protocol for Recovery Efficiency Analysis using this compound and LC-MS
This protocol outlines a general procedure for determining the recovery efficiency of a thiol-containing analyte from a biological matrix using this compound as an internal standard.
1. Materials:
-
Analyte of interest (e.g., a thiol-containing drug)
-
This compound (internal standard)
-
Biological matrix (e.g., plasma, cell lysate)
-
Extraction solvent (e.g., acetonitrile, methanol)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of the analyte and this compound in a suitable solvent. From these, prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
Sample Preparation:
-
To a known volume of the biological sample, add a precise amount of the this compound internal standard solution.
-
Perform the sample extraction procedure (e.g., protein precipitation with a cold organic solvent, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent from the extracted sample and reconstitute in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and quality control samples into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and internal standard from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and this compound.
-
-
Data Analysis and Recovery Calculation:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the experimental samples from the calibration curve.
-
To determine the absolute recovery, compare the peak area of the analyte in the extracted sample to the peak area of an unextracted standard of the same concentration.
-
Protocol for Ellman's Assay
1. Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer).[5]
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[5]
-
Thiol standard (e.g., L-cysteine or glutathione).[5]
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
2. Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the thiol standard in the reaction buffer.[5]
-
Sample Preparation: Prepare the biological sample in the reaction buffer.
-
Reaction: Add the DTNB solution to the standards and samples in the microplate.
-
Incubation: Incubate at room temperature for a specified time (e.g., 15 minutes).[5]
-
Measurement: Read the absorbance at 412 nm using the microplate reader.
-
Calculation: Determine the thiol concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Workflow
Workflow for Recovery Analysis using this compound
References
A Head-to-Head Comparison: Isotope-Labeled vs. Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a critical decision that significantly impacts data quality. The two primary options, stable isotope-labeled (SIL) internal standards and analog internal standards, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate standard for your analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more atoms of the analyte are replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[2] This similarity allows the SIL-IS to co-elute with the analyte and experience the same extraction recovery and matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis.[3]
The Practical Alternative: Analog Internal Standards
Analog internal standards are structurally similar but not identical to the analyte of interest. A well-chosen analog should mimic the chemical and physical properties of the analyte, such as hydrophobicity and ionization characteristics.[3] While they are often more readily available and cost-effective than SIL internal standards, their structural differences can lead to variations in chromatographic retention time, extraction efficiency, and susceptibility to matrix effects compared to the analyte.[4]
Quantitative Performance Comparison
The superiority of SIL internal standards in terms of accuracy and precision is well-documented. The following tables summarize quantitative data from comparative studies of different drug molecules.
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%CV) | Key Findings | Reference |
| Everolimus (B549166) | SIL (Everolimus-d4) | Not explicitly stated, but offered a better slope (0.95) in method comparison | 4.3% - 7.2% | Both SIL and analog IS showed acceptable performance, but the SIL IS provided a more favorable comparison with an independent LC-MS/MS method. | [1] |
| Analog (32-desmethoxyrapamycin) | Not explicitly stated, but had a lower slope (0.83) in method comparison | 4.3% - 7.2% | [1] | ||
| Tacrolimus (B1663567), Sirolimus, Everolimus, Ciclosporin A | SIL (Isotopically Labeled) | Median Accuracy: -2.1% to 12.2% | Within-day: <10%, Between-day: <8% | No statistically significant difference was observed between the results obtained with SIL and analog internal standards for these immunosuppressants. | [5] |
| Analog | Median Accuracy: -2.0% to 11.4% | Within-day: <10%, Between-day: <8% | [5] | ||
| Kahalalide F | SIL (d4-Kahalalide F) | 100.3% | 7.6% (Standard Deviation) | The use of the SIL-IS resulted in a statistically significant improvement in both precision and accuracy compared to the analog IS. | [6][7] |
| Analog (Butyric Acid Analog) | 96.8% | 8.6% (Standard Deviation) | [6][7] |
Experimental Protocols
Detailed experimental protocols are crucial for validating the performance of a chosen internal standard. Below are methodologies for key validation experiments.
Protocol 1: Matrix Effect Evaluation
Objective: To assess the influence of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard are spiked into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Blank biological matrix from at least six different sources is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Data Evaluation:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard by comparing the peak areas from Set B to Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[8][9]
-
Calculate the IS-Normalized Matrix Factor.
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[9]
-
Protocol 2: Recovery Assessment
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
Methodology:
-
Prepare Two Sets of Samples at Three Concentration Levels (Low, Medium, and High):
-
Set 1 (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix and subjected to the full extraction procedure.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted, and the analyte and internal standard are added to the final extract (representing 100% recovery).
-
-
LC-MS/MS Analysis: Analyze both sets of samples.
-
Data Evaluation:
-
Calculate the recovery of the analyte by comparing the peak area ratios of the analyte to the internal standard in Set 1 with those in Set 2.
-
Calculate the recovery for the internal standard separately.
-
Visualizing the Workflow and Decision Process
Diagrams created using the DOT language illustrate key aspects of the bioanalytical workflow and the decision-making process for internal standard selection.
Caption: General LC-MS bioanalytical workflow with an internal standard.
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,4-Butanedithiol-d8: A Step-by-Step Guide
The proper disposal of 1,4-butanedithiol-d8, a laboratory reagent, is crucial for maintaining a safe research environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound. Adherence to these protocols will help mitigate risks associated with its hazardous properties.
Hazard and Safety Information
1,4-Butanedithiol is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It is also a combustible liquid.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[1][2]
| Property | Value |
| CAS Number | 1191-08-8 |
| GHS Classification | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Signal Word | Warning |
| Flash Point | 112 °C |
Spill Containment and Cleanup
In the event of a spill, immediate action is necessary to prevent further contamination and exposure.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate unnecessary personnel from the area and ensure adequate ventilation.[3]
-
Containment : Prevent the spill from entering drains or waterways.[4] Cover drains if necessary.
-
Absorption : Use an inert absorbent material, such as sand, diatomaceous earth, or universal binding agents, to soak up the spilled chemical.[1][5]
-
Collection : Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][4]
-
Decontamination : Clean the affected area thoroughly.
Disposal Procedures for this compound Waste
All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste and disposed of accordingly.
Step 1: Waste Collection
-
Collect all this compound waste, including residues and contaminated lab supplies (e.g., gloves, absorbent materials), in a designated, properly labeled, and sealed container.
-
The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[1]
Step 2: Labeling
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Harmful," "Irritant").
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste storage area, away from incompatible materials such as acids, peroxides, and reducing agents.[6]
Step 4: Final Disposal
-
Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[7] This must be done through an approved waste disposal plant.[2][6]
-
Do not dispose of this compound down the drain or with general laboratory trash.[4] Contaminated packaging should be disposed of as unused product.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
